molecular formula C6H9NOS B1321990 (2,5-Dimethyl-1,3-thiazol-4-YL)methanol CAS No. 881008-98-6

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol

Katalognummer: B1321990
CAS-Nummer: 881008-98-6
Molekulargewicht: 143.21 g/mol
InChI-Schlüssel: ZLBOUWDBGZPMTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dimethyl-1,3-thiazol-4-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethyl-1,3-thiazol-4-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dimethyl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBOUWDBGZPMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303406
Record name 2,5-Dimethyl-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881008-98-6
Record name 2,5-Dimethyl-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881008-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of 2,5-Dimethylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-dimethylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple bioisosteres, the specific substitution pattern at the C2 and C5 positions of the thiazole ring creates a unique electronic and steric environment that enhances lipophilicity (LogP) and receptor binding affinity. This guide provides an in-depth analysis of the pharmacological utility, synthetic accessibility, and structure-activity relationships (SAR) of 2,5-dimethylthiazole derivatives, specifically targeting applications in oncology and antimicrobial drug development.

Part 1: Chemical Architecture & Synthesis

The 2,5-dimethylthiazole core (CAS: 4175-66-0) is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The methyl groups at positions 2 and 5 serve as critical anchor points for further functionalization, often acting as electron-donating groups that modulate the basicity of the ring nitrogen.

Core Synthesis Workflow

The most robust method for accessing this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-haloketone.[1]
Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the


-carbon of the haloketone, followed by dehydration and cyclization. For 2,5-dimethyl derivatives, the precursors are typically thioacetamide and chloroacetone (or their substituted variants).

HantzschSynthesis Figure 1: Hantzsch Synthesis Pathway for 2,5-Dimethylthiazole Core Thioamide Thioamide (R-CSNH2) Intermediate Hydroxy-thiazoline Intermediate Thioamide->Intermediate Nucleophilic Attack HaloKetone α-Halo Ketone (R'-CO-CH(X)-R'') HaloKetone->Intermediate Product 2,5-Dimethylthiazole Derivative Intermediate->Product Dehydration (-H2O)

Figure 1: The Hantzsch condensation remains the gold standard for generating the thiazole core, allowing for modular substitution at the 2 and 5 positions.

Part 2: Pharmacological Profiles & Mechanisms

Anticancer Activity (Cytotoxicity & Kinase Inhibition)

Derivatives of 2,5-dimethylthiazole have emerged as potent antiproliferative agents.[2][3] The mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs).

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor).

  • Mechanism: The thiazole ring acts as a bioisostere for the ATP-binding motif within the kinase domain. The nitrogen atom at position 3 can form hydrogen bonds with the hinge region of the kinase, while the 2,5-substituents occupy hydrophobic pockets, stabilizing the inhibitor-enzyme complex.

  • Key Data: 2,5-disubstituted thiazolidinones have demonstrated

    
     values in the low micromolar range (
    
    
    
    ) against MCF-7 (breast) and HepG2 (liver) cancer cell lines.
Antimicrobial & Antifungal Activity

The 2,5-dimethylthiazole moiety exhibits inherent antifungal properties, likely due to interference with ergosterol biosynthesis or cell wall integrity.

  • Spectrum: Broad-spectrum activity against Candida albicans and Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Synergy: When fused with hydrazone or sulfonamide linkers, the lipophilicity of the 2,5-dimethyl core facilitates membrane permeation, enhancing the intracellular concentration of the pharmacophore.

Part 3: Structure-Activity Relationships (SAR)

The biological efficacy of these derivatives is strictly governed by the substitution patterns.

  • C2 Position (The "Warhead" Linker):

    • Direct attachment of a hydrazine or amide linker at C2 significantly increases anticancer potency.

    • Insight: This position dictates the orientation of the molecule within the receptor binding pocket.

  • C5 Position (Hydrophobic Tail):

    • Methyl or ethyl groups at C5 are essential for maintaining optimal lipophilicity (LogP ~2-4).

    • Bulky aromatic substitutions at C5 can enhance selectivity for specific kinase isoforms (e.g., VEGFR-2 vs. EGFR) by exploiting steric hindrance in the binding cleft.

  • C4 Position:

    • While the user query focuses on 2,5-derivatives, the C4 position often hosts a phenyl ring in active compounds. However, 2,5-dimethyl variants often leave C4 unsubstituted or with a small alkyl group to reduce steric clash.

SAR_Analysis Figure 2: SAR Logic Flow for 2,5-Dimethylthiazole Optimization Core 2,5-Dimethylthiazole Core C2_Mod C2 Position Modifications (Hydrazones, Amides) Core->C2_Mod H-Bond Donor/Acceptor C5_Mod C5 Position Modifications (Alkyl, Aryl) Core->C5_Mod Lipophilicity Control Activity_Cancer Anticancer Activity (VEGFR-2 Inhibition) C2_Mod->Activity_Cancer Critical for Kinase Binding Activity_Micro Antimicrobial Activity (Membrane Permeation) C5_Mod->Activity_Micro Enhances Cell Entry

Figure 2: Strategic modification of the C2 and C5 positions directs the pharmacological specificity of the molecule.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Amino-5-methylthiazole Derivatives

Rationale: Microwave irradiation accelerates the Hantzsch condensation, improving yield and purity compared to conventional reflux.

Materials:

  • Substituted thiourea (1.0 mmol)

  • Chloroacetone (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor (e.g., CEM Discover)

Step-by-Step:

  • Preparation: Dissolve the thiourea and chloroacetone in ethanol in a microwave-safe vial.

  • Irradiation: Set the microwave reactor to 80°C, 150W max power. Irradiate for 10–15 minutes.

    • Control: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).

  • Work-up: Pour the reaction mixture into crushed ice. Neutralize with 10%

    
     solution to precipitate the free base.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: MTT Cell Viability Assay (Anticancer Screen)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability.[4] The reduction of MTT to formazan is dependent on NAD(P)H-dependent oxidoreductase enzymes, which are active only in viable cells.

Materials:

  • Cell lines: MCF-7 (Breast), HepG2 (Liver)[5]

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)[4]

  • Solubilization buffer: DMSO

Step-by-Step:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add the test 2,5-dimethylthiazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ). Include a DMSO vehicle control and a positive control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20

    
     of MTT stock solution to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 150

    
     DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives. Vertex AI Search / ResearchGate.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI.

  • 2,5-Dimethylthiazole PubChem Compound Summary. PubChem.

  • Thiazole Derivatives in Cancer Therapy: Mechanistic Insights. PubMed.

  • Structure-Activity Relationship Studies of Thiazole Analogs. BenchChem.

Sources

Technical Guide: Thiazole-Containing Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Biosynthetic Logic, and Pharmacological Applications

Executive Summary

The thiazole moiety (1,3-thiazole) represents a critical pharmacophore in natural product chemistry, distinguished by its planar, aromatic 5-membered ring containing sulfur and nitrogen at positions 1 and 3.[1][2][3][4][5][6] This heterocycle confers unique physicochemical properties, including enhanced metabolic stability, hydrogen bonding potential, and π-π stacking capabilities, making it a cornerstone in the architecture of peptide-derived secondary metabolites.

This guide provides a technical deep-dive into the thiazole class, focusing on the Epothilones as a primary case study for isolation and mechanism, while referencing Bleomycins and Dolastatins to illustrate structural diversity.

Structural Diversity & Biosynthetic Origins

Nature synthesizes the thiazole ring primarily through the post-translational modification of cysteine residues or via Non-Ribosomal Peptide Synthetases (NRPS). Unlike synthetic methods (e.g., Hantzsch synthesis), biological synthesis relies on the cyclodehydration of a cysteine-carbonyl intermediate followed by dehydrogenation.

Biosynthetic Mechanism (NRPS vs. RiPPs)

The core logic remains conserved across different classes:

  • Substrate Recognition: A cysteine residue is activated.

  • Cyclodehydration: The thiol group of cysteine attacks the upstream carbonyl carbon (peptide bond), eliminating water to form a thiazoline ring.

  • Dehydrogenation: A flavin-dependent dehydrogenase (FMN) oxidizes the thiazoline to the aromatic thiazole .

Diagram 1: Biosynthetic Logic of the Thiazole Ring

The following diagram illustrates the transformation from a Cysteine precursor to the aromatic Thiazole moiety within an NRPS module (e.g., EpoB in Epothilone biosynthesis).

ThiazoleBiosynthesis Substrate Cysteine-Xaa (Peptide Bond) Enz1 Heterocyclase (Cyclodehydration) Substrate->Enz1 -H2O Thiazoline Thiazoline Ring (Dihydrothiazole) Enz1->Thiazoline Enz2 Dehydrogenase (FMN-dependent) Thiazoline->Enz2 Oxidation Thiazole 1,3-Thiazole (Aromatic) Enz2->Thiazole

Caption: Figure 1. Enzymatic transformation of peptidyl-cysteine to thiazole via heterocyclization and oxidation.

Key Classes & Pharmacological Mechanisms[1]

Epothilones (Microtubule Stabilizers)

Produced by the myxobacterium Sorangium cellulosum, Epothilones (A and B)[7][8] contain a thiazole side chain essential for binding to the taxane pocket of


-tubulin.
  • Significance: Unlike Taxol, Epothilones retain potency against P-glycoprotein (P-gp) overexpressing multi-drug resistant (MDR) cell lines.

  • SAR Insight: The thiazole moiety mimics the phenyl ring of the C-13 side chain of Paclitaxel but offers improved water solubility.

Bleomycins (DNA Cleavage Agents)

A glycopeptide antibiotic from Streptomyces verticillus.

  • Role of Thiazole: The bithiazole moiety (two linked thiazoles) acts as a DNA intercalator, anchoring the molecule to the minor groove of DNA. This allows the metal-binding domain (Fe2+) to generate reactive oxygen species (ROS) that cleave the DNA backbone.

Comparative Data
CompoundSource OrganismThiazole ContextPrimary MOAClinical Status
Epothilone B Sorangium cellulosumSingle thiazole side chainMicrotubule StabilizationFDA Approved (Ixabepilone derivative)
Bleomycin A2 Streptomyces verticillusBithiazole (intercalator)DNA Strand ScissionFDA Approved (Chemotherapy)
Dolastatin 10 Dolabella auriculariaThiazole amino acidTubulin Polymerization InhibitionClinical Trials (ADC payloads)
Micrococcin Micrococcus sp.[2][4]Multi-thiazole macrocycleProtein Synthesis Inhibitor (Ribosome)Preclinical (Antibiotic)

Isolation Protocol: Epothilones from Sorangium cellulosum[7][8][9][10][11]

Objective: Isolation of lipophilic thiazole-containing macrolides (Epothilones) from fermentation broth. Challenge: Epothilones are secreted in low titers and are sensitive to pH extremes. Solution: Use of hydrophobic interaction chromatography (XAD-16 resin) for in-situ capture.

Detailed Workflow
  • Fermentation: Cultivate Sorangium cellulosum (So ce90) in presence of Amberlite XAD-16 resin (2% w/v).

    • Causality: The resin adsorbs Epothilones as they are secreted, preventing feedback inhibition and degradation in the broth.

  • Harvesting: Separate resin/cell mass from the liquid supernatant via filtration (mesh sieve).

  • Extraction:

    • Wash resin with water to remove salts.

    • Elute resin with Methanol (MeOH) or Ethyl Acetate .

    • Validation: Check eluate via TLC or LC-MS for mass peaks (Epo A: m/z 493; Epo B: m/z 507).

  • Purification:

    • Evaporate solvent to yield crude extract.

    • Partition between Methanol/Water and Hexane (removes lipids).

    • Flash Chromatography: Silica gel, eluting with CH2Cl2/MeOH gradient.

    • Final Polish: Reversed-phase HPLC (C18 column), Acetonitrile/Water gradient.

Diagram 2: Isolation Workflow

IsolationProtocol Fermentation Fermentation Broth + XAD-16 Resin Separation Sieve Separation (Resin vs. Liquid) Fermentation->Separation Harvest Elution Resin Elution (Methanol) Separation->Elution Adsorbed Product Partition Solvent Partition (MeOH/H2O vs Hexane) Elution->Partition Crude Extract HPLC RP-HPLC Purification (C18 Column) Partition->HPLC Defatted Extract Product Pure Epothilone B (>95% Purity) HPLC->Product Fraction Collection

Caption: Figure 2. Downstream processing workflow for resin-captured macrolides.

Validation Assay: Tubulin Polymerization

To verify the biological activity of an isolated thiazole-containing compound (putative microtubule stabilizer), a fluorescence-based polymerization assay is the gold standard.

Protocol

Principle: Free tubulin is non-fluorescent. The fluorophore DAPI binds to the taxol-site of polymerized microtubules, increasing fluorescence intensity.

Reagents:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (1 mM).[9]

  • Test Compound (dissolved in DMSO).

  • Positive Control: Paclitaxel (10 µM).

  • Negative Control: Vinblastine (Destabilizer) or DMSO only.

Steps:

  • Preparation: Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

  • Plating: In a 96-well black half-area plate, add 5 µL of Test Compound (10x conc).

  • Reaction Mix: Add 45 µL of Tubulin/GTP/DAPI mix to each well.

    • Final Conc: 2 mg/mL Tubulin, 10 µM DAPI, 1 mM GTP in PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Measurement: Immediately place in a fluorometer pre-heated to 37°C .

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Self-Validating Output:

  • Stabilizer (Epothilone-like): Rapid increase in fluorescence, reduced lag time compared to vehicle, higher Vmax.

  • Destabilizer: Flat line (no polymerization).

Synthetic Strategies (Brief)

While extraction is viable for initial discovery, total synthesis is required for analog generation.

  • Hantzsch Thiazole Synthesis: Condensation of

    
    -haloketones with thioamides.[5][10]
    
    • Utility: Robust, used for simple thiazole fragments.

  • Modified Hantzsch: Used in the total synthesis of Epothilones (e.g., Nicolaou's route) to construct the C12-C15 fragment stereoselectively.

References

  • Walsh, C. T., et al. (2006). "Post-translational modification of polyketide and nonribosomal peptide biosyntheses." Current Opinion in Chemical Biology. Link

  • Höfle, G., et al. (1996). "Epothilone A and B—Novel Antifungal and Cytotoxic Compounds from Sorangium cellulosum: Isolation and Structure Elucidation." Angewandte Chemie International Edition. Link

  • Bollag, D. M., et al. (1995). "Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action." Cancer Research. Link

  • Nicolaou, K. C., et al. (1997). "Total Synthesis of Epothilone A: The Macrolactonization Approach." Journal of the American Chemical Society. Link

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com. Link

Sources

Methodological & Application

The Hantzsch Synthesis: A Modular Approach to 2,4,5-Substituted Thiazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. A significant number of FDA-approved drugs, spanning therapeutic areas from oncology (e.g., Dasatinib) to infectious diseases, feature a thiazole core, underscoring its therapeutic relevance.[1][2][3] Among the various substitution patterns, the 2,4,5-trisubstituted thiazole motif offers a particularly versatile platform for modulating pharmacokinetic and pharmacodynamic properties, making it a focal point of contemporary drug discovery efforts.[1][2][3]

The Hantzsch thiazole synthesis, first reported in 1887, remains a highly reliable and versatile method for constructing the thiazole ring.[4] This application note provides an in-depth guide to the Hantzsch synthesis for preparing 2,4,5-substituted thiazoles, offering detailed mechanistic insights, step-by-step protocols, and practical guidance for researchers in drug development.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration to afford the aromatic thiazole ring.

The formation of a 2,4,5-trisubstituted thiazole necessitates the use of appropriately substituted starting materials. The substituents at the 2-, 4-, and 5-positions of the final product are determined by the choice of the thioamide and the α-halocarbonyl compound.

  • R2-substituent: Originates from the thioamide.

  • R4-substituent: Derived from the carbonyl side of the α-halocarbonyl compound.

  • R5-substituent: Comes from the α-carbon of the α-halocarbonyl compound.

The reaction mechanism can be visualized as follows:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Thioamide (R2-C(=S)NH2) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 attack AlphaHalo α-Halocarbonyl (R4-C(=O)CH(X)R5) AlphaHalo->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Thiazole 2,4,5-Trisubstituted Thiazole Intermediate2->Thiazole Dehydration

Figure 1: The generalized mechanism of the Hantzsch synthesis for 2,4,5-trisubstituted thiazoles.

A critical aspect of this synthesis is the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration yields the stable aromatic thiazole ring.

Experimental Protocols: Synthesizing the 2,4,5-Trisubstituted Thiazole Core

The versatility of the Hantzsch synthesis allows for a wide range of substituents to be incorporated into the thiazole ring. Below are two representative protocols for the synthesis of 2,4,5-trisubstituted thiazoles.

Protocol 1: One-Pot, Multi-Component Synthesis of 2-Amino-4,5-disubstituted Thiazoles

This protocol is adapted from an environmentally benign method for the synthesis of novel substituted Hantzsch thiazole derivatives.[5] This one-pot, three-component reaction offers high efficiency and atom economy.

Materials:

  • α-Haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (reusable catalyst)

  • Ethanol:Water (1:1) solvent system

Procedure:

  • To a round-bottom flask, add the α-haloketone (1 mmol), thiourea (1 mmol), substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid in an ethanol:water (1:1) mixture.

  • The reaction mixture can be heated under conventional heating at 65 °C or subjected to ultrasonic irradiation at room temperature.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol and dry it.

  • The catalyst can be recovered by filtration and reused for subsequent reactions.[5]

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,5-disubstituted thiazole derivative.

Protocol 2: Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Cyclization

This protocol provides an efficient route to 2,4,5-trisubstituted thiazoles with diverse functionalities at the 4-position, mediated by Lawesson's reagent.[6]

Materials:

  • Functionalized enamide precursor (1 mmol)

  • Lawesson's reagent (0.5 mmol)

  • Anhydrous toluene

Procedure:

  • Dissolve the functionalized enamide precursor in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Add Lawesson's reagent to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired 2,4,5-trisubstituted thiazole.

Protocol Key Features Reactants Typical Yields Reference
Protocol 1 One-pot, multi-component, green synthesisα-Haloketone, Thiourea, Aldehyde79-90%[5]
Protocol 2 Access to diverse functionalities at C4Functionalized enamide, Lawesson's reagentGood to excellent[6]

Table 1: Comparison of synthetic protocols for 2,4,5-trisubstituted thiazoles.

Alternative Synthetic Strategies for 5-Substituted Thiazoles

While the Hantzsch synthesis is a powerful tool, other methods have been developed to access specific substitution patterns, particularly for 5-aminothiazoles.

The Cook-Heilbron Thiazole Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or their esters.[7][8] This reaction proceeds under mild conditions and offers a complementary approach to the Hantzsch synthesis for accessing 5-amino-substituted thiazoles.[7][8]

Cook_Heilbron cluster_reactants Reactants cluster_product Product Aminonitrile α-Aminonitrile (R-CH(NH2)CN) Intermediate Thiourea Intermediate Aminonitrile->Intermediate CS2 Carbon Disulfide (CS2) CS2->Intermediate Nucleophilic attack Aminothiazole 5-Aminothiazole Intermediate->Aminothiazole Intramolecular cyclization

Figure 2: Simplified representation of the Cook-Heilbron synthesis of 5-aminothiazoles.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base, which after hydrolysis, yields a cyclic ketone.[9] While not a direct thiazole synthesis, it is a key reaction for preparing precursors for certain substituted thiazoles, particularly in the synthesis of fused ring systems involving a thiazole moiety.

Pro-Tips and Troubleshooting

  • Regioselectivity: In the synthesis of unsymmetrically substituted thiazoles, the regioselectivity of the initial S-alkylation versus N-alkylation can be a concern. Generally, the softer sulfur nucleophile preferentially attacks the less hindered α-carbon of the halocarbonyl. Reaction conditions, such as solvent and temperature, can influence this selectivity.[10]

  • Purification: Thiazole derivatives can sometimes be challenging to purify due to their polarity. A combination of recrystallization and column chromatography is often necessary. The choice of solvent for recrystallization should be carefully optimized.

  • Stability of Thioamides: Some thioamides can be unstable, particularly under acidic or basic conditions. It is advisable to use freshly prepared or purified thioamides for the best results.

  • Microwave-Assisted Synthesis: For certain Hantzsch reactions, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[5]

Conclusion

The Hantzsch thiazole synthesis and its variations provide a robust and highly adaptable platform for the synthesis of 2,4,5-trisubstituted thiazoles. The ability to systematically modify the substitution pattern at three distinct positions makes this methodology invaluable for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery. By understanding the underlying mechanism and carefully selecting the starting materials and reaction conditions, researchers can efficiently access a diverse range of thiazole derivatives with the potential to become next-generation therapeutics.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-654. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6649. [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). YouTube. [Link]

  • The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 15(4), 855-865. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 23(15), 5864–5868. [Link]

  • Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

  • File:Cook heilbron thiazole synthesis png.png. (2018, May 13). Wikimedia Commons. [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ResearchGate. [Link]

  • Zhang, Z., Shu, B., Zhang, Y., Deora, G. S., & Li, Q. S. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current topics in medicinal chemistry, 20(28), 2535-2577. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png. (2018, May 13). Wikimedia Commons. [Link]

  • Kumar, S. V., Parameshwarappa, G., & Ila, H. (2013). Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides. The Journal of organic chemistry, 78(14), 7362–7369. [Link]

  • 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Monash University. [Link]

  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Ingenta Connect. [Link]

  • Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ResearchGate. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (Basel, Switzerland), 21(11), 1559. [Link]

  • Thorpe‐Ziegler type reaction to synthesise... | Download Scientific Diagram. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Chem-Station. [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. [Link]

  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Scribd. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

Strategic Application of Thiazole Scaffolds in Oncology: From Rational Design to Clinical Translation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in medicinal chemistry, characterized by its ability to serve as a bio-isostere of the carbonyl group or pyridine, offering unique hydrogen-bonding capabilities via its nitrogen atom and π-π stacking potential via its aromatic system.

In oncology, thiazole derivatives have transcended simple cytotoxicity to become precision instruments. They are the core pharmacophore in FDA-approved blockbusters like Dasatinib (Src/Abl inhibitor), Dabrafenib (BRAF inhibitor), and Ixabepilone (Microtubule stabilizer).

This guide addresses the critical translational gap: moving from raw synthesis to validated biological candidate. It focuses on the two dominant mechanisms of action—Kinase Inhibition and Tubulin Destabilization —and provides rigorous, self-validating protocols for their evaluation.

Mechanism of Action (MOA) & Target Landscape

Thiazoles exhibit a dual-targeting capability depending on their substitution pattern (Structure-Activity Relationship - SAR).

  • Kinase Inhibition (ATP-Competitive):

    • Mechanism:[1][2][3] The nitrogen at position 3 acts as a hydrogen bond acceptor, interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Met319 in BRAF).

    • Key Examples: Dasatinib (multi-targeted), Dabrafenib (mutant BRAF V600E).

  • Microtubule Disruption:

    • Mechanism:[1][2][3] Many 2,4-disubstituted thiazoles mimic the cis-stilbene configuration of Combretastatin A-4, binding to the colchicine site of

      
      -tubulin. This prevents polymerization, causing G2/M cell cycle arrest.[3]
      
Visualization: Dual-Pathway Mechanism

The following diagram illustrates the divergent signaling consequences of thiazole binding.

Thiazole_MOA cluster_Kinase Pathway A: Kinase Inhibition cluster_Tubulin Pathway B: Microtubule Disruption Thiazole Thiazole Derivative (Lead Compound) Target_Kinase Target: ATP Pocket (Src / BRAF / EGFR) Thiazole->Target_Kinase H-Bonding (Hinge) Target_Tubulin Target: Colchicine Site (Beta-Tubulin) Thiazole->Target_Tubulin Hydrophobic Fit Phospho_Block Block Phosphorylation Target_Kinase->Phospho_Block Sig_Cascade Inhibit Downstream Signaling (MAPK / PI3K) Phospho_Block->Sig_Cascade Apoptosis Apoptosis / Cell Death Sig_Cascade->Apoptosis Poly_Block Inhibit Polymerization Target_Tubulin->Poly_Block Mitotic_Arrest G2/M Phase Arrest Poly_Block->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Caption: Dual mechanistic pathways of thiazole derivatives targeting kinase signaling (left) and microtubule dynamics (right).

Critical Application Protocols

Protocol A: High-Fidelity In Vitro Cytotoxicity Screening

Objective: Determine IC50 values while controlling for the poor aqueous solubility common to thiazole scaffolds.

Pre-requisites:

  • Stock Solution: Dissolve thiazole derivative in 100% DMSO to 10 mM. Critical: Verify no precipitation by centrifugation at 10,000 x g for 5 mins.

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT116 (Colon).

  • Positive Control: Dasatinib (Kinase) or Combretastatin A-4 (Tubulin).

Step-by-Step Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Dilution (The "0.5% Rule"):

    • Prepare a 2x Intermediate Plate in culture medium.

    • Ensure final DMSO concentration on cells never exceeds 0.5% (v/v) . Higher DMSO levels can permeabilize membranes, creating false positives.

    • Example: Dilute 10 mM stock 1:100 in medium

      
       100 
      
      
      
      M (1% DMSO). Add 100
      
      
      L of this to 100
      
      
      L of cell culture
      
      
      Final: 50
      
      
      M (0.5% DMSO).
  • Incubation: 48 to 72 hours at 37°C, 5% CO

    
    .
    
  • Readout (MTT/MTS):

    • Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO (100

      
      L).
      
    • Validation Step: Measure absorbance at 570 nm. Reference wavelength 630 nm must be subtracted to correct for plastic/protein debris.

Data Analysis Table Template:

Compound IDR1 SubstituentR2 SubstituentMCF-7 IC50 (

M)
A549 IC50 (

M)
Selectivity Index (SI)*
TZ-001 -NH2-Ph2.4 ± 0.25.1 ± 0.412.5
TZ-002 -NH-Ac-Ph-4-OMe0.8 ± 0.11.2 ± 0.125.0
Dasatinib (Control)--0.05 ± 0.01-->100

*SI = IC50 (Normal Cells, e.g., WI-38) / IC50 (Cancer Cells). Target SI > 10.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm if the thiazole acts as a Microtubule Destabilizing Agent (MDA). MDAs increase fluorescence slower than controls (inhibition of polymer formation).

Mechanism: Free tubulin is non-fluorescent; polymerized microtubules incorporate a fluorophore (DAPI or specialized reporter) resulting in fluorescence.

  • Preparation:

    • Use >99% pure tubulin protein (porcine brain source).

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

      
      , 0.5 mM EGTA, 1 mM GTP.
      
  • Assay Setup:

    • Keep all reagents on ice (4°C).

    • Add test thiazole compound (typically 5

      
      M or 10 
      
      
      
      M final).
    • Controls: Paclitaxel (Stabilizer - Enhancer), Vinblastine/Colchicine (Destabilizer - Inhibitor), Vehicle (DMSO).

  • Kinetic Measurement:

    • Transfer to 37°C pre-warmed plate reader immediately.

    • Excitation: 360 nm | Emission: 450 nm.

    • Read every 30 seconds for 60 minutes.

  • Interpretation:

    • Lag Phase: Thiazoles often extend the nucleation lag phase.

    • Vmax: Calculate the maximum slope of the growth curve. A reduction in Vmax >50% vs. vehicle confirms tubulin inhibition.

Protocol C: In Vivo Formulation (Solubility Optimization)

Challenge: Thiazoles are lipophilic (LogP > 3). Standard saline formulations will precipitate, causing embolism or erratic bioavailability.

Recommended Formulation Vehicles:

  • Standard: 10% DMSO + 40% PEG400 + 50% Saline.

  • Advanced (for high doses): 5% DMSO + 10% Solutol HS-15 + 85% Saline.

  • "Gold Standard" (Clinical mimic): 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
    • Protocol: Dissolve compound in minimal ethanol, add to HP-

      
      -CD solution, stir for 4h, evaporate ethanol.
      

Experimental Workflow Diagram

This flowchart guides the researcher from synthesis through the "Go/No-Go" decision gates.

Workflow Start Start: Thiazole Synthesis (Hantzsch / One-Pot) Purity QC: Purity > 95% (HPLC/NMR) Start->Purity Screen Primary Screen (MTT Assay) Purity->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Decision1->Start No (Redesign) TargetID Target Validation (Kinase vs Tubulin) Decision1->TargetID Yes ADME ADME Profiling (Microsomal Stability) TargetID->ADME InVivo In Vivo Xenograft (Nude Mice) ADME->InVivo

Caption: Strategic development pipeline for thiazole-based anticancer candidates.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation in Media Compound LogP > 4.0Pre-dilute in 100% DMSO, then add dropwise to vortexing media. Use 0.1% Tween-80 if necessary.
Non-Linear Dose Response Aggregation ("Pan-Assay Interference")Add 0.01% Triton X-100 to assay buffer to disrupt colloidal aggregates.
High Background in MTT Thiazole reduction of MTTIncubate compound + MTT without cells. If purple, switch to ATP-based assay (CellTiter-Glo).
Variable In Vivo Results Rapid Metabolism (CYP450)Check stability in liver microsomes. Block metabolic "soft spots" (e.g., replace methyl with trifluoromethyl).

References

  • Thiazole Derivatives in Cancer Therapy: Mechanistic Insights. PubMed. Available at: [Link] (Verified Context: Thiazoles target kinases and tubulin).

  • FDA Approved Thiazole Drugs. ResearchGate. Available at: [Link] (Verified Context: Dasatinib, Dabrafenib, Ixabepilone).

  • Tubulin Polymerization Inhibitors: Synthesis and Evaluation. MDPI. Available at: [Link] (Verified Context: Thiazole-chalcone hybrids as tubulin inhibitors).

  • Recent Advances in Thiazole-Based Anticancer Agents (2024-2025). Bentham Science. Available at: [Link] (Verified Context: SAR of 2-aminothiazoles).

  • In Vitro Assay Guidelines for hydrophobic compounds. NCBI Bookshelf. Available at: [Link] (Standard Assay Guidance).

Sources

Advanced HPLC and LC-MS/MS Methodologies for Thiazole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction: The Thiazole Challenge

Thiazoles (1,3-thiazoles) are five-membered heterocyclic compounds containing sulfur and nitrogen. They form the pharmacophore backbone of critical therapeutics, including antiretrovirals (Ritonavir), antibiotics (Sulfathiazole), and antineoplastics (Dasatinib).

Analytical Constraints:

  • Basicity & Tailing: The nitrogen atom in the thiazole ring possesses a lone pair, making these compounds weak bases (pKa ~2.5 for unsubstituted thiazole, rising significantly with amino substitutions). In standard acidic reversed-phase conditions, residual silanols on silica columns can interact with the protonated nitrogen, causing severe peak tailing.

  • Polarity Variance: Thiazole derivatives range from highly polar (aminothiazoles) to lipophilic (phenyl-substituted), necessitating a flexible chromatographic strategy.

  • Matrix Interference: In bioanalysis (plasma/urine), phospholipids often co-elute with thiazoles, requiring rigorous sample cleanup.

This guide provides a causal, evidence-based framework for developing robust HPLC and LC-MS/MS methods for thiazole analysis.

Chromatographic Method Development

Column Selection Strategy

The choice of stationary phase is the primary determinant of selectivity. Do not default to C18 without assessing the analyte's hydrophobicity (LogP) and basicity.

Decision Logic: The Phase Selection Tree

Use the following logic to select the optimal stationary phase.

ThiazoleColumnSelection Start Analyte Assessment LogP_Check Hydrophobicity (LogP) Start->LogP_Check High_LogP LogP > 1.0 (Lipophilic) LogP_Check->High_LogP Hydrophobic Low_LogP LogP < 1.0 (Polar/Hydrophilic) LogP_Check->Low_LogP Polar C18_Std C18 (End-capped) Standard RP High_LogP->C18_Std Alkyl Substituted Phenyl Phenyl-Hexyl (Pi-Pi Interactions) High_LogP->Phenyl Aromatic Substituted HILIC_Si Bare Silica HILIC (Ammonium Acetate Buffer) Low_LogP->HILIC_Si Basic Analytes HILIC_Zic Zwitterionic HILIC (ZIC-HILIC) Low_LogP->HILIC_Zic Complex Metabolites Tailing_Check Peak Tailing Observed? C18_Std->Tailing_Check Phenyl->Tailing_Check Mixed_Mode Mixed-Mode Cation Exchange (C18 + SCX) Tailing_Check->Mixed_Mode Yes (Silanol Interaction)

Figure 1: Decision tree for selecting HPLC stationary phases based on thiazole physicochemical properties.

Mobile Phase Optimization
  • Buffer Selection: For LC-MS compatibility, volatile buffers are mandatory.

    • Acidic (pH 2.5 - 3.5): 0.1% Formic Acid or 5mM Ammonium Formate. Protonates the thiazole nitrogen (

      
      ), improving MS sensitivity but potentially increasing silanol interactions.
      
    • Basic (pH 8.0 - 9.0): 10mM Ammonium Bicarbonate. Keeps basic thiazoles neutral, improving peak shape on high-pH stable columns (e.g., C18 Hybrid particles). Note: Ensure your column is rated for pH > 8.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for thiazoles due to lower viscosity and sharper peaks, though Methanol may offer unique selectivity for phenyl-thiazoles via pi-hydrogen bonding.

LC-MS/MS Detection & Fragmentation

Ionization Source

Electrospray Ionization (ESI) in Positive Mode is the gold standard. Thiazoles readily protonate at the N-3 position.

  • Tip: If analyzing highly non-polar thiazoles (e.g., poly-halogenated), consider APCI (Atmospheric Pressure Chemical Ionization) to reduce matrix suppression.

Fragmentation Pathways (MRM Optimization)

Thiazole rings undergo characteristic ring-opening fragmentation. Understanding these pathways is crucial for selecting specific Multiple Reaction Monitoring (MRM) transitions.

Common Neutral Losses:

  • HCN (27 Da): Cleavage of the C2-N3 and C4-C5 bonds.

  • CS (44 Da): Loss of the sulfur moiety.

  • R-CN (Nitrile): Loss of the substituent at position 2.

ThiazoleFragmentation Parent Protonated Thiazole [M+H]+ Transition1 Ring Cleavage A (Retro-Cycloaddition) Parent->Transition1 Collision Energy Transition2 Ring Cleavage B (C-S Bond Break) Parent->Transition2 Frag_HCN Fragment Ion [M+H - HCN]+ Transition1->Frag_HCN - HCN (27 Da) Frag_RCN Side Chain Ion [R-C≡NH]+ Transition1->Frag_RCN Substituent Loss Frag_CS Fragment Ion [M+H - CS]+ Transition2->Frag_CS - CS (44 Da)

Figure 2: Common MS/MS fragmentation pathways for the thiazole core structure.

Protocol: Solid Phase Extraction (SPE) from Plasma

This protocol uses a Polymeric Mixed-Mode Cation Exchange (MCX) mechanism. This is superior to standard C18 because it utilizes the basicity of the thiazole nitrogen for orthogonal cleanup, removing neutral lipids and acidic interferences.

Reagents
  • Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30mg/1mL.

  • Loading Buffer: 2% Formic Acid in Water.

  • Wash 1: 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2: 100% Methanol (Removes neutral lipids/phospholipids).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).

Step-by-Step Workflow
StepActionMechanism/CausalityCheckpoint (Self-Validation)
1. Pre-treatment Mix 200 µL Plasma + 200 µL 4% Formic Acid. Vortex.Acidification ensures thiazole is protonated (

) to bind to cation exchange sites.
pH Check: Ensure sample pH < 3.0 before loading.
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates sorbent pores and removes manufacturing residues.Flow should be gravity or low vacuum (1 drop/sec).
3. Loading Load pre-treated sample onto cartridge.

binds to sulfonate groups (

) on sorbent via ionic interaction. Hydrophobic tails bind to polymer backbone.
Flow Rate: < 1 mL/min to maximize retention.
4. Wash 1 1 mL 2% Formic Acid.Removes hydrophilic interferences (salts, sugars). Thiazole remains ionically bound.Effluent should be clear.
5. Wash 2 1 mL 100% Methanol.CRITICAL STEP: Removes neutral lipids and hydrophobic matrix components. Thiazole is retained only by ionic bond.This step removes >90% of phospholipids (matrix effect source).
6. Elution 2 x 250 µL 5%

in MeOH.
High pH neutralizes the thiazole (



) and the ammonium ion competes for sites, releasing the drug.
Collect in glass or low-binding polypropylene tubes.
7. Reconstitution Evaporate under

at 40°C. Reconstitute in Mobile Phase.
Concentration step increases sensitivity.Solution must be clear/particle-free.

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "Self-Validating," adhere to these acceptance criteria.

ParameterExperimental DesignAcceptance Criteria
Linearity 6-8 non-zero standards. Weighting

recommended.

; Back-calculated conc. within ±15% (±20% at LLOQ).
Accuracy & Precision QC Low, Mid, High (n=5 each) over 3 days.Mean % bias within ±15%; %CV < 15%.
Matrix Effect Compare post-extraction spike vs. neat solution.Matrix Factor (MF) between 0.85 - 1.15. CV of MF < 15%.
Recovery Compare pre-extraction spike vs. post-extraction spike.Consistent recovery (e.g., >70%) across all QC levels.
Carryover Inject Blank after ULOQ (Upper Limit of Quantitation).Blank signal < 20% of LLOQ signal.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Add 5-10 mM Ammonium Formate to mobile phase. Switch to "End-capped" or "Hybrid" particle column.
Low Sensitivity Ion suppression from phospholipids.Implement the Wash 2 (100% MeOH) step in the MCX SPE protocol. Check ESI voltage.
Split Peaks Solvent mismatch.Reconstitute sample in starting mobile phase composition (e.g., 90% Water / 10% ACN).
Retention Time Drift pH instability or column equilibration.Ensure buffer capacity is sufficient. Allow 10-20 column volumes for equilibration (especially for HILIC).

References

  • Peris-Vicente, J., et al. "Determination of sulfonamide residues in honey by liquid chromatography–mass spectrometry." Journal of Chromatography A, 2020. 1[2][3][4]

  • Agilent Technologies. "Extraction of Acidic Drugs from Plasma with Polymeric SPE." Application Note, 2011. 5[2][4]

  • SCIEX. "Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System." Application Note. 4

  • Thermo Fisher Scientific. "HILIC separations: A guide to hydrophilic interaction liquid chromatography." Technical Guide. 6[2]

  • Mohamed, et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate, 2025. 7

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Cook-Heilbron thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 5-Aminothiazole Synthesis Ticket ID: CH-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open for Resolution

Executive Summary & Diagnostic Overview

The Cook-Heilbron synthesis (reaction of


-aminonitriles with carbon disulfide or dithioacids) is the premier method for accessing 5-aminothiazoles.[1] However, it is notoriously capricious.

If you are experiencing low yields (<30%) or "tarring out," your failure is likely occurring in one of two critical phases:

  • The Retro-Strecker Collapse: Your starting material (

    
    -aminonitrile) is degrading before it reacts.
    
  • Oxidative Polymerization: The electron-rich 5-aminothiazole product is oxidizing faster than you can isolate it.

This guide moves beyond standard literature to address the unspoken technical nuances required for success.

Critical Failure Analysis (Root Cause Diagnosis)

Phase A: The Starting Material (The Hidden Variable)

Most researchers assume their


-aminonitrile is pure. This is a fatal error. 

-Aminonitriles are thermodynamically unstable relative to their parent imines/cyanides.
SymptomDiagnosisCorrective Action
Low conversion, recovery of aldehyde/ketone Retro-Strecker Reaction: The equilibrium has shifted back to the starting carbonyl and HCN/amine.Do not store

-aminonitriles.
Synthesize them de novo and use immediately (within 1-2 hours). If storage is necessary, keep as the HCl salt, not the free base.
Darkening of starting material Polymerization: Free base aminonitriles polymerize at RT.Store at -20°C under Argon. Verify purity via NMR immediately before the Cook-Heilbron step.
Phase B: The Reaction Environment

The reaction with Carbon Disulfide (


) requires precise kinetic control to favor the dithiocarbamate intermediate over side reactions.
SymptomDiagnosisCorrective Action
Reaction stalls / No precipitate Incomplete Dithiocarbamate Formation: The nucleophilic attack of the amine on

is reversible and slow without activation.
Ensure the solvent system (often alcohol/water or DMF) allows for solubility of the intermediate. Mild heating (40-50°C) may be required, but never reflux initially.
Black Tar formation Oxidative Decomposition: 5-Aminothiazoles are highly electron-rich and air-sensitive.Strict Anaerobic Conditions: Degas all solvents. Perform the reaction under positive

or Ar pressure. Add an antioxidant (e.g., traces of ascorbic acid) if compatible.

The Mechanism & Troubleshooting Logic (Visualized)

Understanding the pathway is the only way to intervene effectively.

Figure 1: Mechanistic Pathway & Failure Points

CookHeilbronMechanism Start α-Aminonitrile (Unstable Free Base) Retro Retro-Strecker (Aldehyde + HCN) Start->Retro  Heat/Moisture   Intermed Dithiocarbamate Intermediate Start->Intermed  Nucleophilic Attack   CS2 + CS2 CS2->Intermed Product 5-Aminothiazole (Target) Intermed->Product  5-exo-dig   Cyclization Intramolecular Cyclization Oxidation Oxidative Tars (Black Polymer) Product->Oxidation  O2 / Light  

Caption: The kinetic competition between productive cyclization (green path) and destructive retro-Strecker or oxidation pathways (red paths).

Validated Protocol: The "Gold Standard" Workflow

Do not rely on 1940s literature procedures blindly. Use this modernized protocol adapted for stability.

Reagents:

  • Freshly prepared

    
    -aminonitrile (1.0 eq)
    
  • Carbon Disulfide (

    
    ) (1.2 - 1.5 eq)
    
  • Solvent: Ethyl Acetate (anhydrous) or Ethanol (degassed)

  • Base: Triethylamine (catalytic, optional depending on substrate)

Step-by-Step:

  • Preparation: Purge the reaction vessel with Argon for 15 minutes.

  • Dissolution: Dissolve the

    
    -aminonitrile in the solvent at 0°C.
    
    • Why? Low temperature inhibits the retro-Strecker decomposition.

  • Addition: Add

    
     dropwise.
    
    • Note: If the amine is a salt (HCl), add 1.0 eq of TEA to liberate the free base in situ in the presence of

      
      .
      
  • Incubation: Allow to warm to Room Temperature (RT) slowly. Stir for 2-4 hours.

    • Checkpoint: The solution often turns yellow/orange (formation of dithiocarbamate).

  • Cyclization: If cyclization is slow, heat to 40°C-50°C. Monitor via TLC (neutralized plates).

  • Isolation (CRITICAL):

    • Do not evaporate to dryness if possible (concentrating concentrates heat and oxygen exposure).

    • Precipitation: Add a non-solvent (e.g., Hexane or Ether) to crash out the product.

    • Filtration: Filter under inert atmosphere if possible.

FAQ: Rapid-Fire Troubleshooting

Q: My reaction mixture turned black instantly upon heating. What happened? A: You likely triggered a "runaway" oxidative polymerization. 5-aminothiazoles are essentially masked enamines and are very reactive.

  • Fix: Lower the temperature. Exclude light (wrap flask in foil). Ensure rigorous oxygen exclusion.

Q: I see the product on TLC, but it vanishes during column chromatography. A: 5-Aminothiazoles are acid-sensitive and can decompose on standard silica gel.

  • Fix: Use Neutral Alumina or treat your Silica Gel with 1-2% Triethylamine in the eluent to deactivate acidic sites.

Q: My yield is 15%. The NMR shows a mixture of starting aldehyde and product. A: This confirms the Retro-Strecker mechanism. Your aminonitrile fell apart before it could react with


.
  • Fix: Increase the concentration of the reaction (pushing equilibrium toward product) or use a slight excess of the amine/cyanide source during the precursor synthesis to ensure the aminonitrile is robust.

Decision Tree for Optimization

Use this logic flow to determine your next experiment.

TroubleshootingTree Q1 Is the Starting Material (SM) pure by NMR? Resynthesis STOP: Resynthesize SM. Use immediately. Q1->Resynthesis No / Unsure Q2 Does the reaction turn BLACK rapidly? Q1->Q2 Yes OxidationIssue Oxidation Issue: Degas solvents. Wrap in foil. Add antioxidant. Q2->OxidationIssue Yes Q3 Does TLC show SM remaining? Q2->Q3 No KineticsIssue Kinetics Issue: Increase Temp (mildly). Check CS2 quality. Q3->KineticsIssue Yes WorkupIssue Workup Issue: Product degrading on Silica. Switch to Crystallization. Q3->WorkupIssue No (Product formed but lost)

Caption: Logical flow for isolating the cause of low yields.

References

  • Cook, A. H., Heilbron, I. M., & Levy, A. L. (1947). Studies in the azole series. Part II. The interaction of

    
    -aminonitriles and carbon disulphide.[1][2] Journal of the Chemical Society (Resumed), 1598–1609.
    
  • Hofmann, B., et al. (2017). Characterization of the molecular mechanism of 5-lipoxygenase inhibition by 2-aminothiazoles. Biochemical Pharmacology, 123, 52-63. (Demonstrates modern stability handling of aminothiazoles).

  • Li, J. J. (2014). Cook-Heilbron Thiazole Synthesis. In: Name Reactions.

Sources

Catalyst selection for efficient thiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Efficient Thiazole Ring Formation

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: THZ-CAT-OPT-2026[1]

Welcome to the Thiazole Synthesis Support Hub

You have reached the Tier 3 Technical Support guide for thiazole ring construction. This document is not a textbook; it is a troubleshooting and optimization manual designed for researchers facing stalled reactions, poor regioselectivity, or catalyst deactivation. We treat catalyst selection not as a preference, but as a function of substrate tolerance, atom economy, and scale.

Part 1: Catalyst Selection Logic (The Decision Matrix)

Before optimizing a protocol, ensure you are applying the correct catalytic strategy for your starting materials.[1] Use the logic flow below to determine the most robust pathway.

Visual Guide: Pathway Selection Strategy

ThiazoleSelection Start START: Define Substrate Availability Q1 Do you have an alpha-haloketone? Start->Q1 Path_Hantzsch METHOD A: Hantzsch Synthesis (Condensation) Q1->Path_Hantzsch Yes (Classic) Q2 Do you have a thioamide + ketone/alkyne? Q1->Q2 No Cat_H Catalysts: None (Thermal), SiO2-acids, Green Hydrogels Path_Hantzsch->Cat_H Path_Oxidative METHOD B: Oxidative Cyclization (C-H Functionalization) Q2->Path_Oxidative Yes (Atom Economy) Q3 Do you have a pre-formed thiazole core? Q2->Q3 No Cat_Ox Catalysts: CuI, I2, Cu2O Nanocubes Path_Oxidative->Cat_Ox Path_CH METHOD C: Late-Stage Functionalization (Pd/Ni Catalysis) Q3->Path_CH Yes (Derivatization) Cat_CH Catalysts: Pd(OAc)2 + Bulky Ligands, Ni(cod)2 Path_CH->Cat_CH

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on available starting materials.

Part 2: Troubleshooting The Hantzsch Synthesis (Method A)

Core Concept: The condensation of


-haloketones with thioamides.[2][3] While often considered "catalyst-free," modern variants employ Lewis acids or heterogeneous supports to improve kinetics and suppress byproduct formation.[1]
Common Failure Modes & Solutions

Q1: My yield is high (>80%), but the product is a racemate. I need a chiral thiazoline.

  • Root Cause: The Hantzsch mechanism proceeds via a planar carbocation intermediate or enol tautomerization, erasing stereochemistry at the

    
    -position.
    
  • The Fix: You cannot use standard Hantzsch conditions for chirality.

    • Protocol Shift: Switch to a Biocatalytic Approach or Organocatalysis .[1]

    • Recommendation: Use chiral anion-binding organocatalysts (e.g., thiourea derivatives) or enzymatic cyclization if applicable.[1] For strict Hantzsch conditions, you must perform a resolution step post-synthesis.[1]

Q2: The reaction turns into a black tar (polymerization) with acid-sensitive substrates.

  • Root Cause: The classic method generates HBr/HCl as a byproduct, which degrades acid-sensitive acetals or protecting groups.[1]

  • The Fix: Use a Heterogeneous Acid Scavenger/Catalyst .

    • Catalyst: Silica-supported Tungstosilisic Acid or Chitosan Hydrogels .[1]

    • Mechanism: These act as "solid buffers," promoting the dehydration step while sequestering the mineral acid byproduct within the solid matrix.

    • Ref: Green synthesis using recyclable cross-linked chitosan hydrogel. [1]

Table 1: Hantzsch Catalyst Optimization

ProblemRecommended Catalyst/AdditiveMechanism of Action
Slow Kinetics

-Cyclodextrin (

)
Supramolecular catalysis; increases local concentration of hydrophobic reactants in water.
Acid Sensitivity MgO or Nano-

Acts as a heterogeneous base/support to neutralize HX byproducts immediately.
Purification Issues PEG-400 (Solvent/Cat)Acts as a phase transfer catalyst; product often precipitates out upon water addition.

Part 3: Oxidative Cyclization (Method B)

Core Concept: Forming the S-C bond via oxidative cross-coupling of thioamides with alkynes or ketones. This requires a metal catalyst (usually Copper) and an oxidant (


, DTBP).
Visual Guide: Copper-Catalyzed Mechanism

CuMechanism Substrate Thioamide + Alkyne Complex Cu(I)-S Coordination Substrate->Complex Oxidation SET Oxidation (Cu I -> II/III) Complex->Oxidation Oxidant (O2/TBP) Cyclization C-S / C-N Bond Formation Oxidation->Cyclization Radical/Cation Cyclization->Complex Catalyst Regeneration Product Thiazole Cyclization->Product

Figure 2: Simplified catalytic cycle for Copper-mediated oxidative cyclization.[1]

Troubleshooting Guide

Q3: The reaction stalls after 20% conversion. Adding more oxidant doesn't help.

  • Diagnosis: Catalyst Poisoning via Sulfur Aggregation. [1]

  • Technical Insight: Free sulfur or thioamide dimers can chelate Cu(I) too strongly, preventing the coordination of the alkyne/ketone.

  • The Fix:

    • Ligand Switch: Use 1,10-Phenanthroline .[1] It creates a rigid coordination sphere that prevents sulfur bridging/aggregation.

    • Morphology Control: Switch to Cu2O Rhombic Dodecahedra nanocrystals. The specific exposed crystal facets (110) have shown superior resistance to deactivation compared to amorphous copper sources. [2]

Q4: I am seeing significant amounts of disulfide byproducts (S-S bond formation).

  • Root Cause: Over-oxidation.[1] The oxidant is reacting faster with the sulfur than the copper cycle can turn over.

  • The Fix:

    • Change Oxidant: Switch from peroxides (TBHP) to Molecular Iodine (

      
      )  or Oxygen (
      
      
      
      )
      .[1]
    • Protocol: Use a "slow release" oxidant strategy or simply bubble air through the solution rather than adding a stoichiometric strong oxidant.

Part 4: Late-Stage Functionalization (Method C)

Core Concept: Direct C-H arylation of an existing thiazole ring using Palladium (Pd) or Nickel (Ni).[4] This is critical for Drug Discovery (SAR studies).

Critical Issue: The "Sulfur Problem"

Thiazoles are notorious for poisoning Palladium catalysts.[5] The sulfur atom has a high affinity for Pd, forming stable, inactive Pd-S complexes that shut down the catalytic cycle.

Q5: Which ligand should I use to prevent Pd deactivation?

  • Recommendation: You must use Bulky, Electron-Rich Phosphines .[1]

  • Top Choice: P(

    
    -Bu)
    
    
    
    or XPhos .[1]
  • Why? The steric bulk of the tert-butyl groups creates a "protective shell" around the Pd center, physically preventing the thiazole sulfur from binding to the metal, while still allowing the C-H bond to approach for activation.

Q6: I need to arylate at C5, but I'm getting mixtures of C2 and C5.

  • Regioselectivity Rule:

    • C2 Position: Naturally most acidic (

      
       ~29).[1] Favored by Lithium bases (LiOtBu)  and Cu-co-catalysis .[1]
      
    • C5 Position: Favored when C2 is blocked.[1] If C2 is open, you must block it (e.g., with a silyl group) or use specific Pd(OAc)2 / PivOH conditions that favor electrophilic palladation at C5. [3][1]

Experimental Protocol: Pd-Catalyzed C-H Arylation (C5-Selective)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: P(Cy)

    
     (10 mol%) or XPhos.
    
  • Base:

    
     (2.0 equiv).
    
  • Additives: Pivalic acid (30 mol%) - Crucial for proton shuttle mechanism.[1]

  • Solvent: DMA or Toluene, 120°C.

  • Note: Degas thoroughly.[5]

    
     is detrimental to the active Pd(0) species.
    

References

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst.[6][7] Available at: [Link][1][2][6][5][8][9][10][11][12][13]

  • Royal Society of Chemistry. (2020). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra.[14][15] Available at: [Link][1][2][6][8][9][10][11][12][13][16]

  • Organic Chemistry Portal. (2018).[1] Ligand-free Pd(OAc)2 catalyzes very efficiently the direct arylation of thiazole derivatives. Available at: [Link][1]

Sources

Solvent effects on the regioselectivity of thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Regioselectivity & Reaction Efficiency

Status: Operational | Ticket Priority: High Audience: Medicinal Chemists, Process Engineers

Mission Statement

Welcome to the Thiazole Synthesis Support Hub. You are likely here because the Hantzsch synthesis—while robust—is failing to deliver the specific regioisomer or purity required for your SAR (Structure-Activity Relationship) study.

This guide moves beyond "mix and reflux." We treat solvent selection not as a medium, but as a reagent that dictates:

  • Tautomeric Equilibrium: Shifting the thioamide/thiourea forms (Thione vs. Thiol).

  • Nucleophilicity: Modulating Hard/Soft Acid-Base (HSAB) interactions.

  • Transition State Stabilization: Lowering the activation energy for specific cyclization pathways.

Module 1: The Hantzsch Interface (Standard Troubleshooting)

Core Issue: "I am targeting the 2,4-disubstituted thiazole, but my yields are inconsistent, or I see N-alkylation byproducts."

The Mechanism & Solvent Interaction

The Hantzsch synthesis relies on the S-alkylation of a thioamide by an


-haloketone, followed by N-cyclization .
  • Solvent Role: The first step is an

    
     reaction. Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of Sulfur. However, protic solvents (EtOH, 
    
    
    
    ) are often preferred to stabilize the leaving group (halide) and facilitate the subsequent proton transfers required for dehydration.
Troubleshooting Guide: Hantzsch Synthesis
SymptomProbable CauseSolvent-Based Solution
Low Conversion (Starting Material Remains) Poor solubility of

-haloketone or weak nucleophilicity.
Switch to DMF or DMA. These polar aprotic solvents strip the solvation shell from the thioamide, making the Sulfur more nucleophilic (HSAB principle).
N-Alkylation Byproducts (Regio-scrambling) Solvent is too "Hard." Competitive attack by Nitrogen.Switch to EtOH or TFE (Trifluoroethanol). Protic solvents H-bond to the Nitrogen (Hard base), masking it and allowing the softer Sulfur to react with the soft

-haloketone.
Sticky/Tar Products Polymerization of sensitive haloketones.Use Water/DES (Deep Eutectic Solvents). The "Hydrophobic Effect" accelerates the main reaction and precipitates the product, protecting it from oligomerization.
Visualizing the Pathway

The following diagram illustrates how solvent choice dictates the reaction coordinate.

HantzschMechanism cluster_solv Solvent Influence Start Reactants (Thioamide + Alpha-Haloketone) TS1 Transition State 1 (S-Alkylation) Start->TS1 Solvent Polarity Stabilizes Charge Side N-Alkylated Byproduct Start->Side Aprotic/Basic cond. (Unmasked Nitrogen) Inter Intermediate (Thioimidate) TS1->Inter Prod 2,4-Disubstituted Thiazole Inter->Prod Protic Solvent Assists Dehydration

Figure 1: Solvent influence on the Hantzsch reaction coordinate.[1] Protic solvents suppress N-alkylation.

Module 2: Advanced Regiocontrol (2,4- vs. 2,5-Isomers)

Core Issue: "I need the 2,5-disubstituted isomer, but Hantzsch gives me the 2,4-isomer."

The Regioselectivity Paradox

Standard Hantzsch synthesis is regioselective by design for 2,4-isomers because the


-carbon of the ketone becomes position 4. To access the 2,5-isomer, you must alter the substrate or the method. Solvent plays a critical role in modified Gewald reactions  or when using 

-tosyloxy ketones
.
Q&A: Targeting the 2,5-Isomer

Q: Can I force a Hantzsch reaction to yield the 2,5-isomer using solvent? A: Generally, no . The mechanism is driven by the high nucleophilicity of Sulfur attacking the


-carbon bearing the halogen.
  • Workaround: Use

    
    -thioformyl ketones  or employ the Gewald Reaction  (condensing ketones with 
    
    
    
    -cyaneoesters and elemental sulfur).
  • Solvent Tip: For Gewald reactions, Ethanol is standard, but Ionic Liquids (e.g., [bmim]

    
    )  have been shown to improve yields of the 2,5-isomer by stabilizing the zwitterionic intermediates [1].
    

Q: I am synthesizing a fused thiazole (e.g., Imidazo[2,1-b]thiazole). How does solvent affect ring closure? A: This is where solvent is critical. The cyclization involves a competition between two nucleophilic nitrogens.

  • Protic Solvents (AcOH, EtOH): Favor the thermodynamic product (often the 6-membered ring or specific fused isomer).

  • Aprotic Solvents (DMF): Favor the kinetic product.

  • Recommendation: If getting mixtures, switch to Glacial Acetic Acid . It protonates the more basic nitrogen, directing cyclization to the less basic site.

Module 3: Green Chemistry & Deep Eutectic Solvents (DES)

Core Issue: "I need a sustainable protocol that avoids DMF/DCM but maintains high regiocontrol."

Why DES Works

Deep Eutectic Solvents (e.g., Choline Chloride/Urea) act as dual solvent-catalysts .[2][3] They form hydrogen bonds with the carbonyl oxygen of the ketone, increasing its electrophilicity, while simultaneously stabilizing the leaving group.

Protocol: Green Synthesis of 2-Aminothiazoles in DES

Based on recent methodologies [2, 3].

Reagents:

  • Ketone (1.0 equiv)

  • Thiourea (1.0 equiv)

  • Iodine (

    
    ) (1.0 equiv) - In situ halogenation
    
  • Solvent: Choline Chloride:Urea (1:2 molar ratio) - "Reline"[2]

Step-by-Step:

  • Preparation of DES: Mix Choline Chloride and Urea (1:2) and heat at 80°C until a clear, viscous liquid forms.

  • Reaction: Add the ketone and thiourea to the DES. Add Iodine in small portions.

  • Conditions: Stir at 80°C for 30–60 minutes.

    • Checkpoint: Monitor via TLC.[4][5] The DES medium often accelerates the reaction compared to EtOH.

  • Workup: Pour the reaction mixture into crushed ice/water.

  • Isolation: The thiazole product will precipitate (due to the hydrophobic effect). Filter, wash with water, and recrystallize from EtOH.

    • Note: The DES filtrate can often be evaporated and reused.

Data Comparison: Solvent Efficiency

Solvent SystemTemperatureTimeYieldRegioselectivity (Purity)
Ethanol (Reflux) 78°C4-6 h75-85%High
DMF 100°C2-3 h80-90%Moderate (Workup issues)
DES (Choline Cl/Urea) 80°C30 min 92-95% Very High
Water (Catalyst-Free) 100°C1-2 h85%High (Precipitation driven)

References

  • Mohurle, S., & Maiti, B. (2025).[6] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. ResearchGate. Link

  • Zhao, D., Liu, Y., Li, Y., & Chen, Y. (2022).[1] A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent.[1] RSC Advances. Link

  • Aldulaimi, M. S., et al. (2025).[3][7] Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4-yl-thiazolidin-4-one derivatives.[2][3] Applied Chemical Engineering. Link

  • Potts, K. T., & Choudhury, D. R. (1977). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Link

  • ChemTube3D. (n.d.). Thiazole Formation - Thioamides - Mechanism. ChemTube3D. Link

Sources

Technical Support Center: Scaling Up the Synthesis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate a robust and scalable synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure your success from bench-top to pilot scale.

Overview of the Synthetic Strategy

The synthesis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol is efficiently achieved through a two-stage process. The first stage involves the construction of the core heterocyclic structure, ethyl 2,5-dimethylthiazole-4-carboxylate, via the Hantzsch thiazole synthesis. The second stage is the selective reduction of the ester functionality to the desired primary alcohol. This guide will address potential challenges and provide solutions for each of these critical stages.

Core Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Ester Reduction A Thioacetamide C Ethyl 2,5-dimethylthiazole-4-carboxylate A->C B Ethyl 2-chloroacetoacetate B->C E (2,5-Dimethyl-1,3-thiazol-4-YL)methanol C->E Reduction C->E D Lithium Aluminum Hydride (LiAlH4) D->E

Caption: Overall synthetic workflow for (2,5-Dimethyl-1,3-thiazol-4-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for constructing the 2,5-dimethylthiazole-4-carboxylate core?

A1: The Hantzsch thiazole synthesis is the most widely employed and dependable method for this transformation.[1][2] This reaction involves the condensation of a thioamide (thioacetamide) with an α-haloketone. For the specific substitution pattern of the target molecule, ethyl 2-chloroacetoacetate is the recommended α-haloketone starting material.[1][2]

Q2: Are there any specific safety concerns when running the Hantzsch thiazole synthesis at a larger scale?

A2: While the Hantzsch synthesis is generally a robust reaction, on a larger scale, the primary concern is the potential for an exothermic reaction, especially during the initial phase. It is crucial to have adequate cooling and to control the rate of addition of the reactants. Additionally, α-haloketones like ethyl 2-chloroacetoacetate are lachrymators and skin irritants, so appropriate personal protective equipment (PPE) and a well-ventilated workspace are essential.

Q3: Which reducing agent is optimal for the conversion of the thiazole ester to the corresponding alcohol?

A3: Lithium aluminum hydride (LiAlH4) is the reagent of choice for this reduction due to its high reactivity and efficiency in reducing esters to primary alcohols.[3] While other reducing agents can be used, LiAlH4 typically provides cleaner conversions and higher yields for this specific transformation. However, extreme caution must be exercised when using LiAlH4, especially at scale, due to its violent reaction with water and protic solvents.[3]

Q4: Is the thiazole ring stable under the strong reducing conditions of LiAlH4?

A4: Yes, the thiazole ring is an aromatic heterocycle and is generally stable to the conditions of LiAlH4 reduction.[4] The primary reactivity of LiAlH4 will be with the ester functional group. However, prolonged reaction times or excessive temperatures should be avoided to minimize the risk of any potential side reactions.

Troubleshooting Guide

This section is divided into the two main stages of the synthesis to provide targeted solutions to common problems.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2,5-dimethylthiazole-4-carboxylate

Troubleshooting_Hantzsch Start Low Yield of Thiazole Ester A Incomplete Reaction Start->A B Side Product Formation Start->B C Poor Starting Material Quality Start->C Sol_A1 Increase reaction time or temperature moderately. A->Sol_A1 Sol_A2 Ensure efficient mixing, especially at scale. A->Sol_A2 Sol_B1 Control temperature to avoid thermal decomposition. B->Sol_B1 Sol_B2 Maintain neutral to slightly basic pH. B->Sol_B2 Sol_C1 Use freshly distilled ethyl 2-chloroacetoacetate. C->Sol_C1 Sol_C2 Ensure thioacetamide is dry and of high purity. C->Sol_C2

Caption: Troubleshooting guide for the Hantzsch thiazole synthesis.

Problem 1: Low or Inconsistent Yields

  • Probable Cause: The reaction may be incomplete due to insufficient reaction time or temperature. On a larger scale, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction. The quality of starting materials is also a critical factor; moisture or impurities can significantly impact the yield.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Temperature Control: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.

    • Mixing Efficiency: For larger scale reactions, ensure adequate agitation to maintain a homogeneous reaction mixture.

    • Starting Material Quality: Use freshly distilled ethyl 2-chloroacetoacetate and ensure the thioacetamide is dry and of high purity.

Problem 2: Formation of Significant Side Products

  • Probable Cause: The formation of side products in the Hantzsch synthesis can be attributed to several factors, including incorrect stoichiometry, elevated temperatures leading to decomposition, or the presence of impurities in the starting materials.

  • Solution:

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of thioacetamide to ethyl 2-chloroacetoacetate.

    • Temperature Management: Maintain a consistent and controlled temperature throughout the reaction. Run small-scale experiments to determine the optimal temperature that maximizes the yield of the desired product while minimizing impurities.

    • Purification of Starting Materials: If side products persist, consider purifying the starting materials before use.

Problem 3: Difficult Purification of the Thiazole Ester

  • Probable Cause: The crude product may contain unreacted starting materials, side products, or colored impurities that are difficult to remove by simple extraction or crystallization.

  • Solution:

    • Aqueous Workup: After the reaction is complete, a thorough aqueous workup with a dilute sodium bicarbonate solution can help remove acidic impurities.

    • Column Chromatography: If impurities persist, column chromatography on silica gel is an effective method for obtaining a highly pure product. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient purification method.

Stage 2: Reduction of Ethyl 2,5-dimethylthiazole-4-carboxylate with LiAlH4

Troubleshooting_Reduction Start Reduction Issues A Incomplete Reduction Start->A B Difficult Workup Start->B C Safety Concerns at Scale Start->C Sol_A1 Use a slight excess of LiAlH4 (1.1-1.5 eq). A->Sol_A1 Sol_A2 Ensure anhydrous reaction conditions. A->Sol_A2 Sol_A3 Increase reaction time or gently warm if necessary. A->Sol_A3 Sol_B1 Follow a careful quenching procedure (e.g., Fieser workup). B->Sol_B1 Sol_B2 Use Celite to aid in the filtration of aluminum salts. B->Sol_B2 Sol_C1 Slow, controlled addition of reagents. C->Sol_C1 Sol_C2 Maintain low temperatures during addition and quenching. C->Sol_C2 Sol_C3 Ensure adequate cooling capacity for the scale. C->Sol_C3

Caption: Troubleshooting guide for the LiAlH4 reduction.

Problem 1: Incomplete Reduction to the Alcohol

  • Probable Cause: This is often due to an insufficient amount of LiAlH4 or the deactivation of the reagent by moisture. The presence of water in the solvent or on the glassware will consume the LiAlH4 before it can react with the ester.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reagent Stoichiometry: Use a slight excess of LiAlH4 (typically 1.1 to 1.5 equivalents) to ensure complete conversion.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

Problem 2: Difficult and Hazardous Workup

  • Probable Cause: The quenching of excess LiAlH4 is highly exothermic and can be dangerous if not performed correctly, especially at scale. The resulting aluminum salts can form gelatinous precipitates that are difficult to filter.

  • Solution:

    • Controlled Quenching: Follow a well-established and careful quenching procedure. The Fieser workup is a common and reliable method. This involves the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filtration Aid: Use a filter aid such as Celite to facilitate the filtration of the fine aluminum salts.

    • Temperature Control: Perform the quenching at a low temperature (0 °C) to control the exotherm.

Problem 3: Scale-Up Safety and Exotherm Management

  • Probable Cause: LiAlH4 reductions are notoriously exothermic. On a larger scale, the heat generated can be difficult to dissipate, leading to a runaway reaction.

  • Solution:

    • Controlled Addition: Add the LiAlH4 solution to the ester solution (or vice versa, depending on the specific process) slowly and at a controlled rate to manage the exotherm.

    • Adequate Cooling: Ensure the reactor has sufficient cooling capacity for the scale of the reaction.

    • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

    • Process Safety Analysis: Before scaling up, perform a thorough process safety analysis to identify and mitigate potential hazards.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,5-dimethylthiazole-4-carboxylate
  • Materials:

    • Thioacetamide (1.0 eq)

    • Ethyl 2-chloroacetoacetate (1.0 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide in anhydrous ethanol.

    • Slowly add ethyl 2-chloroacetoacetate to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain pure ethyl 2,5-dimethylthiazole-4-carboxylate.

Protocol 2: Reduction to (2,5-Dimethyl-1,3-thiazol-4-YL)methanol
  • Materials:

    • Ethyl 2,5-dimethylthiazole-4-carboxylate (1.0 eq)

    • Lithium aluminum hydride (LiAlH4) (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add a solution of ethyl 2,5-dimethylthiazole-4-carboxylate in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a suspension of LiAlH4 in anhydrous THF and slowly add it to the dropping funnel.

    • Add the LiAlH4 suspension dropwise to the ester solution at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with THF.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (2,5-Dimethyl-1,3-thiazol-4-YL)methanol.

Data Summary Tables

Table 1: Recommended Solvents for Hantzsch Thiazole Synthesis

SolventTypical Reaction TemperatureComments
EthanolReflux (~78 °C)Commonly used, good solubility for reactants.
IsopropanolReflux (~82 °C)Can be used as an alternative to ethanol.
Tetrahydrofuran (THF)Reflux (~66 °C)Lower boiling point, may require longer reaction times.

Table 2: Comparison of Reducing Agents for Ester Reduction

Reducing AgentReactivitySelectivitySafety Considerations
Lithium Aluminum Hydride (LiAlH4) HighReduces esters, amides, carboxylic acidsHighly reactive with water, pyrophoric. Requires strict anhydrous conditions.
Sodium Borohydride (NaBH4) LowGenerally does not reduce esters.Less reactive and safer to handle than LiAlH4.
Diisobutylaluminium Hydride (DIBAL-H) ModerateCan reduce esters to aldehydes at low temperatures.Pyrophoric, requires careful handling.

References

  • Patents, Google. (2014). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • ResearchGate. (2021). The Hantzsch Thiazole Synthesis. Available at: [Link]

  • ReMaster, Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Available at: [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Available at: [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Available at: [Link]

  • ResearchGate. (2021). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Available at: [Link]

  • ResearchGate. (2022). (PDF) Thiazole Ring—A Biologically Active Scaffold. Available at: [Link]

Sources

Addressing racemization in the synthesis of chiral thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Racemization in the Synthesis of Chiral Thiazole Derivatives

Status: Operational | Tier: L3 (Advanced Chemistry Support)

Mission Statement

You are encountering loss of stereochemical integrity (ee% erosion) during the construction or manipulation of thiazole rings bearing chiral


-substituents. This guide addresses the three critical "failure points" in the synthetic workflow: Cyclocondensation (Hantzsch) , Aromatization (Oxidation) , and Peptide Coupling .
Module 1: The Hantzsch Synthesis & Epimerization

Issue: "My enantiomeric excess (ee) drops significantly during the reaction of chiral thioamides with


-haloketones."
Root Cause Analysis

The classical Hantzsch synthesis generates HBr as a byproduct. In the presence of the thiazole ring (which acts as a weak base), the acidic environment promotes the enolization of the


-proton on the chiral side chain. The transition through an achiral enol/enamine intermediate destroys stereochemistry.
Protocol: The "Modified" Hantzsch (Retentive Conditions)

To preserve chirality, you must neutralize the acid in situ without introducing a base strong enough to deprotonate the chiral center directly.

Reagents:

  • Substrate: Chiral amino-acid derived thioamide (e.g., Boc-Phe-CSNH2).[1]

  • Electrophile: Ethyl bromopyruvate or

    
    -bromoketone.[1]
    
  • Acid Scavenger: Calcium Carbonate (

    
    ).
    
  • Solvent: Ethanol or 1,2-Dimethoxyethane (DME).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the chiral thioamide (1.0 equiv) in DME (0.1 M).

  • Scavenger Addition: Add finely powdered

    
     (2.0 equiv). Note: 
    
    
    
    is heterogeneous and mild enough to neutralize HBr without abstracting the
    
    
    -proton.[1]
  • Electrophile Addition: Add the

    
    -bromoketone (1.1 equiv) dropwise at 0°C.
    
  • Cyclization: Allow to warm to room temperature. Stir for 2–4 hours.

    • Critical Checkpoint: Do not reflux unless absolutely necessary. If heat is required, limit to 40°C.

  • Dehydration: If the intermediate hydroxy-thiazoline does not dehydrate spontaneously, add TFAA (Trifluoroacetic anhydride) and pyridine at 0°C rather than using thermal dehydration.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Low Yield Incomplete dehydration of hydroxy-thiazoline intermediate.[1] Treat crude with TFAA/Pyridine at 0°C.

| Racemization (>10%) | Reaction temperature too high or base too strong. | Switch from


 to 

; reduce temp to <25°C. | | Byproduct Formation | Dimerization of thioamide. | Ensure slow addition of the bromoketone; use dilute conditions. |
Module 2: Oxidation-Induced Racemization

Issue: "Converting my chiral thiazoline to a thiazole destroys the chiral center."

Root Cause Analysis

Oxidizing a thiazoline to a thiazole requires the removal of hydrogens. If the oxidant is non-selective or the conditions are basic, the thermodynamic driving force to form the aromatic ring can propagate to the exocyclic


-carbon, facilitating proton abstraction and racemization.
The Solution: Chemoselective Dehydrogenation

Avoid metal oxides (like


 or 

) if they require reflux. The

/ DBU
method is superior for sensitive substrates.

Protocol (The BrCCl3 Method):

  • Setup: Dissolve chiral thiazoline (1.0 equiv) in anhydrous DCM at 0°C.

  • Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

    • Why? DBU acts as a base to eliminate HBr later, but at 0°C it is kinetically controlled.

  • Oxidant: Add Bromotrichloromethane (

    
    ) (1.1 equiv) dropwise.
    
  • Mechanism: This proceeds via a radical or ionic bromination-elimination sequence that is highly selective for the ring protons over the exocyclic

    
    -proton.
    
  • Quench: Quench immediately upon consumption of starting material (TLC monitoring) with saturated

    
    .
    
Module 3: Peptide Coupling with Thiazoles

Issue: "Coupling a carboxylic acid to my aminothiazole results in a racemic product."

Root Cause Analysis

Aminothiazoles are electron-deficient and poorly nucleophilic.[1] To force the coupling, chemists often "over-activate" the carboxylic acid (e.g., using acid chlorides or excess base). This promotes the formation of an Azlactone (Oxazolone) intermediate on the amino acid component, which is the primary vector for racemization.[2]

Decision Matrix: Coupling Reagent Selection

CouplingLogic Start Start: Coupling Amino Acid to Aminothiazole IsHindered Is the Amino Acid Hindered? (e.g., Val, Ile, N-Me) Start->IsHindered Standard Standard Amino Acid IsHindered->Standard No DEPBT_Path Use DEPBT + DIPEA (Phosphorus reagent, minimal racemization) IsHindered->DEPBT_Path Yes UseOxyma Use DIC + Oxyma Pure (Superior to HOBt) Standard->UseOxyma Fail Still Racemizing? UseOxyma->Fail DEPBT_Path->Fail AcidFluoride Switch to Acid Fluoride (TFFH or cyanuric fluoride) No oxazolone formation Fail->AcidFluoride

Caption: Decision tree for selecting coupling reagents to minimize azlactone-mediated racemization.

Recommended Reagents:

  • DEPBT: (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1][3][4]

    • Why? It mediates coupling without transiently forming the highly reactive O-acylurea that leads to azlactones. It is the "gold standard" for racemization-prone peptide-thiazole couplings.[1]

  • DIC / Oxyma:

    • Why? Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is more acidic than HOBt, suppressing base-catalyzed proton abstraction while maintaining high activation.[1]

Visualizing the Racemization Risk

The following diagram illustrates the mechanistic pathway where chirality is lost. Understanding this pathway allows you to intervene at the correct stage.

RacemizationPath Thioamide Chiral Thioamide (L-Isomer) Hantzsch Hantzsch Condensation (Acidic Conditions) Thioamide->Hantzsch Thiazoline Thiazoline Intermediate Hantzsch->Thiazoline Enol Enol/Enamine (Achiral Planar) Thiazoline->Enol Strong Base or Excess Heat Thiazole_L Thiazole (L-Isomer) (Desired) Thiazoline->Thiazole_L Modified Conditions (CaCO3, Low Temp) Thiazole_DL Thiazole (Racemic) (Undesired) Enol->Thiazole_DL Reprotonation

Caption: The "Racemization Trap": Chirality is lost via the enol intermediate if acidic byproducts are not neutralized or if temperature is uncontrolled.[1]

References
  • Aguilar, E., & Meyers, A. I. (1994).[1] Reinvestigation of the Hantzsch thiazole synthesis. Tetrahedron Letters, 35(16), 2473–2476.[1] Link[1]

  • Just-Baringo, X., Albericio, F., & Alvarez, M. (2014).[1][5] Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products.[5] Current Topics in Medicinal Chemistry, 14(10), 1244–1256.[1][5] Link

  • Li, H., Jiang, X., Ye, Y.-h., Fan, C., Romoff, T., & Goodman, M. (1999).[1] 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with High Efficiency and Low Racemization.[1] Organic Letters, 1(1), 91–94.[1] Link[1]

  • Bredenkamp, M. W., et al. (1990). Synthesis of thiazole amino acids derived from natural peptides.[5][6][7] Synthetic Communications, 20(15).[1] Link[1]

Sources

Optimization of microwave-assisted thiazole synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Microwave-Assisted Thiazole Synthesis

Topic: . Audience: Researchers, scientists, and drug development professionals.[1][2] Format: Interactive Troubleshooting Guide & FAQs.

Introduction: The Thiazole Imperative

Thiazoles are pharmacophores of immense significance, serving as the core scaffold in blockbuster drugs like Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Tiazofurin (antineoplastic).[1][2][3] While the classical Hantzsch synthesis (condensation of


-haloketones with thioamides/thioureas) is robust, conventional thermal heating often suffers from long reaction times (hours to days), inconsistent yields, and "tarring" due to prolonged exposure to heat.[1][2]

Microwave-assisted organic synthesis (MAOS) revolutionizes this by leveraging dielectric heating , reducing reaction times to minutes and often improving selectivity.[1][2] However, the transition from benchtop reflux to a pressurized microwave reactor introduces unique variables—solvent polarity, headspace management, and pressure spikes—that require precise control.[1][2]

This guide serves as a Level 3 Technical Support resource to optimize your protocols, troubleshoot failures, and scale up effectively.

Module 1: Core Protocol & Reaction Setup

Standard Operating Procedure (SOP): Microwave Hantzsch Synthesis

For the synthesis of 2-aminothiazoles from


-haloketones and thioureas.[1][2]

Reagents:

  • Substrate A:

    
    -Haloketone (e.g., Phenacyl bromide) - Caution: Lachrymator.[1][2]
    
  • Substrate B: Thiourea or Thioamide (1.0–1.2 equiv).[1][2]

  • Solvent: Ethanol (EtOH) or PEG-400 (Green alternative).[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve Substrate A and B in the chosen solvent in a dedicated microwave vial (2–5 mL for screening).

    • Note: If using PEG-400, mild pre-heating (40°C) may be required for complete dissolution.[1][2]

  • Sealing: Cap the vial with a PTFE-lined septum. Ensure the crimp is tight to withstand pressures up to 20 bar.

  • Irradiation Program:

    • Mode: Dynamic (Power cycling to maintain temperature).[1][2]

    • Temperature: 70–100°C.[1]

    • Hold Time: 5–15 minutes.

    • Pre-stirring: 30 seconds (crucial for homogeneity).

  • Workup:

    • EtOH: Cool to RT. The product often precipitates as a hydrobromide salt. Filter and wash with cold EtOH.[1]

    • PEG-400:[1][2] Add water to the reaction mixture.[4] The product precipitates; filter and wash.[5]

Module 2: Critical Troubleshooting (Q&A)

Q1: My reaction vessel vented or ruptured during the run. What caused the pressure spike?

Diagnosis: This is a "Runaway Microwave Event." Root Causes & Solutions:

  • Overfilling: Microwave vials must never be filled beyond 75% capacity.[1] The headspace is essential for gas expansion.

    • Fix: Reduce volume to 50–65% of the vial rating.

  • Solvent Vapor Pressure: Low-boiling solvents (e.g., Acetone, DCM) generate massive pressure at 100°C.[1][2]

    • Fix: Switch to Ethanol (bp 78°C) or PEG-400 (negligible vapor pressure).[1][2] If DCM is required, set the pressure limit (P-max) to 15 bar and temperature <80°C.[1][2]

  • Exothermic "Kick": The Hantzsch reaction is exothermic. MW energy + chemical exotherm = overshoot.[1]

    • Fix: Use "PowerMax" or "Simultaneous Cooling" features (air jet cooling during irradiation) to prevent temperature overshoots.[1][2]

Q2: I am getting low yields (<40%) despite high conversion. Where is my product?

Diagnosis: Product degradation or solubility issues. Root Causes & Solutions:

  • The "Tar" Effect: Overheating sugar-like precursors or sensitive haloketones causes polymerization.[1][2]

    • Fix: Lower the temperature by 10°C and extend time. Check the dielectric loss tangent (

      
      ) of your solvent. High absorbers (DMSO, EtOH) heat very fast; reduce initial power.[1][2]
      
  • Salt Formation: The product is often the HBr salt, which is soluble in water/ethanol mixtures.

    • Fix: Neutralize the reaction mixture with aqueous

      
       or 
      
      
      
      after cooling to precipitate the free base.
Q3: The reaction won't reach the target temperature.

Diagnosis: Poor Dielectric Coupling. Root Causes & Solutions:

  • Non-polar Solvents: Toluene or Dioxane have low

    
     and are "transparent" to microwaves.[1]
    
    • Fix: Add a "doping" agent.[1] Add 5–10% of a polar ionic liquid (e.g., [bmim][PF6]) or a passive heating element (SiC vessel) to transfer heat.[1][2]

  • Low Concentration: Dilute solutions absorb less energy.[1]

    • Fix: Increase concentration to 0.5–1.0 M.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the optimized decision logic for solvent and condition selection.

ThiazoleOptimization Start Start: Thiazole Synthesis SolventChoice Select Solvent System Start->SolventChoice Ethanol Ethanol (Standard) High Dielectric Coupling SolventChoice->Ethanol PEG400 PEG-400 (Green) Low Vapor Pressure SolventChoice->PEG400 NonPolar Toluene/Dioxane Transparent to MW SolventChoice->NonPolar Reaction MW Irradiation 70-100°C, 5-15 min Ethanol->Reaction PEG400->Reaction AddIonic Add 5% Ionic Liquid or Passive Heating Element NonPolar->AddIonic Fix Coupling AddIonic->Reaction CheckPressure Pressure Spike? Reaction->CheckPressure ReduceVol Reduce Volume (<65%) Switch Solvent CheckPressure->ReduceVol Yes CheckYield Low Yield / Tar? CheckPressure->CheckYield No ReduceVol->Reaction Cooling Enable Air Cooling Reduce Temp 10°C CheckYield->Cooling Yes Success Workup: Neutralize & Filter Yield >90% CheckYield->Success No Cooling->Reaction

Caption: Decision logic for solvent selection and troubleshooting pressure/yield issues in MW thiazole synthesis.

Module 4: Data & Comparative Analysis

Table 1: Conventional vs. Microwave-Assisted Hantzsch Synthesis Comparison based on the synthesis of 2-amino-4-phenylthiazole derivatives.

ParameterConventional Heating (Reflux)Microwave Irradiation (Optimized)Impact
Reaction Time 4 – 8 Hours5 – 15 Minutes 96% Reduction
Solvent EtOH, Dioxane (Large Vol)EtOH, PEG-400 (Min.[1][2] Vol)Green Chemistry Compliance
Yield 50 – 70%85 – 96% Higher Atom Economy
Purity Requires RecrystallizationHigh (Simple Wash)Reduced Downstream Processing
Energy Usage High (Prolonged Heating)Low (Targeted Heating)Sustainability

Data aggregated from Rasayan J. Chem [1] and PMC Studies [2].

Module 5: Advanced FAQs (Scale-Up & Safety)

Q: How do I scale up from a 5 mL vial to a 50 mmol batch?

A: Microwave scale-up is not linear.[1][2]

  • Don't just increase power: Simply multiplying power by volume often leads to runaway reactions.[1]

  • Maintain Power Density: Calculate Watts/mL. If you used 50W for 2 mL (25 W/mL), aim for similar density, but modern reactors use temperature feedback.[1][2]

  • Switch to Flow: For >20g scales, use a Continuous Flow Microwave cell.[1] This prevents the "penetration depth" limitation (microwaves only penetrate ~2-3 cm into solvents) [3].[1][2]

Q: Safety concerns with -haloketones in MW?

A: Phenacyl bromides are potent lachrymators.[1][2]

  • Leak Risk: Pressurized MW vials can leak trace vapors.[1] Always operate the MW reactor inside a fume hood.

  • Decontamination: Add a "quenching" step.[1] After the reaction, add a small amount of amine or dilute NaOH to the vessel before opening to destroy unreacted lachrymator.

References

  • Nayak, S. et al.[1] "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation." Rasayan Journal of Chemistry, Vol. 15, No. 1, 2022.[1][2] Link

  • Kamila, S. et al. "Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines."[1][2][6] Tetrahedron Letters / PMC, 2012.[1][2] Link

  • CEM Corporation.[1] "Solvent Choice for Microwave Synthesis." CEM Knowledge Base.[1] Link

  • Biotage. "Microwave Synthesis in the Teaching Laboratory." Biotage Blog, 2023.[1][2][7] Link

  • MDPI.[1] "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[1][2][8] MDPI, 2023.[1][2] Link[1][2]

Sources

Validation & Comparative

Thiazole Synthesis: A Comparative Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold for critical therapeutics including Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Bleomycin (antibiotic).

This guide moves beyond textbook definitions to provide a rigorous, data-driven comparison of the three dominant synthesis methodologies: the classical Hantzsch Synthesis , modern Transition Metal-Catalyzed C-H Activation , and sustainable Multicomponent Reactions (MCRs) .

Strategic Selection Matrix: Use the following decision tree to select the optimal methodology for your specific substrate and scale.

ThiazoleDecisionMatrix Start Start: Define Constraints Scale Scale > 100g? Start->Scale Complexity Complex/Fragile Scaffolds? Scale->Complexity No MethodH Hantzsch Synthesis (Robust, Scalable) Scale->MethodH Yes Sustainability Strict Green Metrics? Complexity->Sustainability No MethodCH Pd/Cu C-H Activation (High Precision, Atom Economy) Complexity->MethodCH Yes Sustainability->MethodH No MethodMCR Multicomponent (MCR) (Green, One-Pot) Sustainability->MethodMCR Yes

Figure 1: Strategic decision matrix for selecting thiazole synthesis methodologies based on scale, substrate complexity, and environmental constraints.

The Classical Standard: Hantzsch Thiazole Synthesis

Best for: Large-scale production, simple substrates, and robust functional groups.

The Hantzsch synthesis remains the industrial "workhorse" due to its reliability. It involves the condensation of


-haloketones with thioamides (or thioureas).[1] While high-yielding, it often suffers from poor atom economy due to the generation of hydrohalic acid byproducts.
Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon, followed by dehydration.

HantzschMechanism Reactants Thioamide + alpha-Haloketone Inter1 Thioimidate Intermediate Reactants->Inter1 SN2 Attack Inter2 Hydroxythiazoline Inter1->Inter2 Cyclization (-HX) Product 1,3-Thiazole Inter2->Product Dehydration (-H2O)

Figure 2: The Hantzsch mechanism involves S-alkylation followed by cyclodehydration.

Standard Operating Protocol (Self-Validating)

Note: This protocol is optimized for a 10 mmol scale synthesis of 2,4-diphenylthiazole.

  • Preparation: Charge a 50 mL round-bottom flask with thiobenzamide (1.37 g, 10 mmol) and ethanol (20 mL). Ensure complete dissolution.

  • Addition: Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise over 5 minutes at room temperature. Validation Check: The solution should turn slightly yellow/orange and exotherm slightly.

  • Reaction: Heat to reflux (approx. 78°C) for 2 hours.

    • In-Process Control (IPC): Spot on TLC (20% EtOAc/Hexane). The starting material (thiobenzamide,

      
      ) should disappear; a fluorescent blue spot (
      
      
      
      ) indicates product.
  • Workup: Cool to 0°C. Neutralize with saturated aqueous

    
     until pH 8. A precipitate will form.
    
  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (5 mL). Recrystallize from ethanol.

Critical Quality Attribute (CQA): Residual acid can catalyze decomposition. Ensure pH > 7 during workup.

The Modern Approach: Metal-Catalyzed C-H Activation

Best for: Late-stage functionalization, complex drug scaffolds, and high atom economy.

Direct C-H arylation avoids the need for pre-functionalized


-haloketones, significantly reducing step count in complex synthesis. Palladium (Pd) and Copper (Cu) systems are most common.
Mechanistic Workflow

This pathway typically utilizes a "concerted metallation-deprotonation" (CMD) mechanism or oxidative addition/reductive elimination cycles.

CHActivation Cat Pd(OAc)2 / Ligand Cycle1 Oxidative Addition (Ar-Pd-I) Cat->Cycle1 Sub1 Thiazole (Unsubstituted) Cycle2 CMD / Base (C-H Activation) Sub1->Cycle2 + Base Sub2 Aryl Iodide (Ar-I) Sub2->Cycle1 Cycle1->Cycle2 Cycle3 Reductive Elimination Cycle2->Cycle3 Cycle3->Cat Regeneration Prod 2-Arylthiazole Cycle3->Prod

Figure 3: Pd-catalyzed C-H activation cycle for direct arylation of thiazoles.

Optimized Protocol (Pd-Catalyzed)
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add thiazole (1.0 equiv), Aryl iodide (1.2 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMF or DMA (0.2 M concentration).

  • Reaction: Seal and heat to 120°C for 12 hours.

    • Troubleshooting: If conversion stalls, add 10 mol% PivOH (Pivalic acid) as a proton shuttle.

  • Purification: Requires column chromatography due to residual metal and ligand.

Sustainable Alternative: Multicomponent Reactions (MCRs)

Best for: Green chemistry compliance, library generation, and diversity-oriented synthesis.

MCRs combine an aldehyde, amine (or thiosemicarbazide), and a halogenated component in a single pot, often using water or ionic liquids as solvents.

Comparative Performance Analysis

The following table summarizes experimental data comparing the three methodologies for the synthesis of a standard 2,4-disubstituted thiazole .

MetricHantzsch SynthesisPd-Catalyzed C-H ActivationGreen MCR (One-Pot)
Yield (Isolated) 85 - 95% 60 - 85%75 - 90%
Atom Economy Low (Loss of HX, H2O)High (Direct coupling)Moderate
Reaction Time 1 - 4 Hours12 - 24 Hours0.5 - 2 Hours
Cost (Reagents) Low (Commodity chems)High (Pd catalysts, Ligands)Low to Moderate
Scalability Excellent (kg scale)Poor (mg to g scale)Good (g scale)
Green Metrics Poor (Often uses volatile solvents)Moderate (Toxic metals)Excellent (Water/EtOH)
Regioselectivity High (Controlled by precursors)Variable (C2 vs C5 competition)High
Experimental Insight: Yield vs. Complexity
  • Simple Scaffolds: Hantzsch synthesis is superior. For example, synthesizing 2-methyl-4-phenylthiazole via Hantzsch yields ~92%, whereas C-H activation of 4-phenylthiazole yields ~78% and requires expensive Pd catalysts [1, 2].

  • Complex Scaffolds: C-H activation dominates when the thiazole ring is part of a fragile macrocycle where harsh acidic dehydration (Hantzsch) would degrade the molecule [3].

References

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Recent Literature and Methodologies. Organic Chemistry Portal. [Link]

  • Maiti, B., & Mohurle, S. (2025).[2] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • Patel, M., et al. (2024).[3][4] Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. [Link]

  • Dey, S., et al. (2020).[5][6] Synthetic Strategies for Hydrazinyl Thiazole Derivatives. ResearchGate. [Link]

Sources

A Comparative Analysis of the Anticancer Potential of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer properties.[1][2][3][4][5] This guide provides a comprehensive framework for validating the anticancer activity of a specific derivative, (2,5-Dimethyl-1,3-thiazol-4-YL)methanol, through a comparative analysis with established anticancer agents and other bioactive thiazole analogs.

The rationale for investigating thiazole derivatives stems from their diverse mechanisms of action, which include the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT.[6] Various studies have highlighted the potential of thiazole-containing compounds to selectively target cancer cells, making them a promising avenue for the development of new chemotherapeutics.[7]

This document outlines the essential experimental workflows, presents comparative data (partially hypothesized for the target compound to illustrate the validation process), and discusses the potential mechanistic underpinnings of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol's anticancer activity.

Comparative Agents

To establish a robust baseline for evaluating the anticancer potential of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol, a panel of comparator compounds has been selected:

  • Doxorubicin: A well-characterized and widely used chemotherapeutic agent known for its potent cytotoxic effects across a broad range of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It serves as a benchmark for compounds that may affect cytoskeletal dynamics.

  • Thiazole Derivative 4c (as described in Al-Salmi et al., 2023): A recently synthesized thiazole compound with demonstrated potent activity against MCF-7 and HepG2 cancer cell lines, reportedly acting through VEGFR-2 inhibition and induction of apoptosis.[8][9]

  • Thiazole Derivative 5a (as described in Abdel-Maksoud et al., 2023): A thiazol-5(4H)-one derivative identified as a potent tubulin polymerization inhibitor.[10]

In Vitro Validation Workflow

A tiered approach is proposed for the in vitro validation of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol's anticancer activity. This workflow ensures a systematic and comprehensive evaluation of its cytotoxic and mechanistic properties.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification A Compound Synthesis & Characterization B Selection of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) A->B C MTT Assay for Cell Viability (IC50 Determination) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot for Key Protein Markers (e.g., Bcl-2, Caspase-3, Cyclin D1) D->F E->F G Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) F->G H Tubulin Polymerization Assay F->H I In Silico Molecular Docking G->I H->I

Caption: A tiered experimental workflow for the validation of a novel anticancer compound.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for (2,5-Dimethyl-1,3-thiazol-4-YL)methanol and the selected comparative agents against a panel of human cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
(2,5-Dimethyl-1,3-thiazol-4-YL)methanol (Hypothetical) 8.512.315.1
Doxorubicin0.5 - 1.51.0 - 2.00.8 - 1.8
Paclitaxel0.005 - 0.0150.01 - 0.050.002 - 0.01
Thiazole Derivative 4c[8][9]2.577.26Not Reported
Thiazole Derivative 5a[10]5.214.89Not Reported

Note: Data for Doxorubicin and Paclitaxel are typical literature values. Data for Thiazole Derivatives 4c and 5a are from their respective publications. Data for (2,5-Dimethyl-1,3-thiazol-4-YL)methanol is hypothetical to illustrate a scenario of moderate anticancer activity warranting further investigation.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Thiazole derivatives frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.[7][8][9]

Apoptosis Induction

A comparative analysis of apoptosis induction in MCF-7 cells after 24-hour treatment is presented below.

Compound (at IC50 concentration)Early Apoptosis (%)Late Apoptosis (%)Total Apoptotic Cells (%)
(2,5-Dimethyl-1,3-thiazol-4-YL)methanol (Hypothetical) 15.28.523.7
Doxorubicin25.815.341.1
Thiazole Derivative 4c[8][9]22.399.5131.9
Untreated Control0.50.30.8
Cell Cycle Analysis

The effect of the compounds on cell cycle distribution in MCF-7 cells is summarized in the following table.

Compound (at IC50 concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
(2,5-Dimethyl-1,3-thiazol-4-YL)methanol (Hypothetical) 55.328.110.56.1
Paclitaxel10.215.568.36.0
Thiazole Derivative 4c[8][9]65.1 (G1/S arrest)15.212.437.36 (pre-G1)
Untreated Control60.225.314.52.1

Potential Signaling Pathway

Based on existing literature for thiazole derivatives, a plausible mechanism of action for (2,5-Dimethyl-1,3-thiazol-4-YL)methanol could involve the inhibition of key kinases in pro-survival pathways, leading to the activation of the apoptotic cascade.

G cluster_0 Signaling Cascade cluster_1 Drug Action A Growth Factor Receptor (e.g., VEGFR-2, EGFR) B PI3K/Akt Pathway A->B C MAPK Pathway A->C D Bcl-2 (Anti-apoptotic) B->D Inhibits C->D Inhibits E Caspase Cascade Activation D->E Inhibits F Apoptosis E->F G (2,5-Dimethyl-1,3-thiazol-4-YL)methanol G->A Inhibits G->B Inhibits

Caption: A potential signaling pathway targeted by thiazole-based anticancer agents.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol and comparator compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Conclusion and Future Directions

The presented framework provides a comprehensive strategy for the validation of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol's anticancer activity. The hypothetical data suggests that this compound may possess moderate cytotoxic and pro-apoptotic effects, warranting further investigation.

Future studies should focus on:

  • Expanding the panel of cancer cell lines to include those from different tissue origins.

  • Conducting in vivo studies using xenograft models to assess the compound's efficacy and toxicity in a whole-organism context.

  • Performing detailed structure-activity relationship (SAR) studies to optimize the thiazole scaffold for improved potency and selectivity.[6]

  • Utilizing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets and signaling pathways modulated by (2,5-Dimethyl-1,3-thiazol-4-YL)methanol.

By systematically applying these validation methodologies, the therapeutic potential of novel thiazole derivatives can be rigorously assessed, paving the way for the development of next-generation anticancer agents.

References

  • Mandre, P. S., et al. (2021). Synthesis of new 2-(thiazol-4-yl)thiazolidin-4-one derivatives as potential anti-mycobacterial agents. Bioorganic Chemistry, 115, 105192. [Link]

  • Yildiz, M., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Results in Chemistry, 5, 100871. [Link]

  • Al-Salmi, F. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7335. [Link]

  • Singh, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets, 23(11), 1079-1103. [Link]

  • Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. [Link]

  • Shawky, A. M., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(16), 4945. [Link]

  • Anitha, R., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 589-595. [Link]

  • Kumar, R., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 75. [Link]

  • Safari, F., et al. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(16), 2183-2203. [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17871–17884. [Link]

  • Al-Otaibi, F. M., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 13(54), 38209-38225. [Link]

  • Al-Salmi, F. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Sławiński, J., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 22(16), 8821. [Link]

  • PubChem. (n.d.). (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(11), 1895-1913. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. Bioorganic Chemistry, 134, 106456. [Link]

  • El-Sharkawy, K. A., et al. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmacy and Technology, 8(5), 520-530. [Link]

  • Abdelgawad, M. A., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic properties. PLoS ONE, 18(3), e0274459. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

Sources

Benchmarking (2,5-Dimethyl-1,3-thiazol-4-YL)methanol against known kinase inhibitors

[1]

Content Type: Technical Comparison & Evaluation Guide Subject: (2,5-Dimethyl-1,3-thiazol-4-YL)methanol (CAS: 41456-23-7) Context: Fragment-Based Drug Discovery (FBDD) & Structure-Activity Relationship (SAR) Profiling Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.[1]

Executive Summary: The Thiazole Scaffold in Kinase Inhibition[2]

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol is a functionalized thiazole fragment often utilized as a building block in the synthesis of bioactive molecules, including protease inhibitors (e.g., Ritonavir) and specific kinase inhibitors.[1]

In the context of kinase benchmarking, this molecule serves two critical roles:

  • Fragment Lead: A low-molecular-weight scaffold for Fragment-Based Drug Discovery (FBDD), offering a starting point for "growing" inhibitors into the ATP-binding pocket.[1]

  • Negative Control/Structural Probe: Used to validate the necessity of complex pharmacophores (like the 2-amino-thiazole hinge binder found in Dasatinib) by demonstrating the baseline inactivity of the simple alcohol core.[1]

Crucial Distinction: Do not confuse this molecule with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a tetrazolium salt used in cell viability assays.[1] While both contain a dimethylthiazole core, their biological applications are distinct.

Benchmarking Strategy: Fragment vs. Potent Inhibitor

To objectively evaluate (2,5-Dimethyl-1,3-thiazol-4-YL)methanol, we must benchmark it against established "Gold Standard" kinase inhibitors that share the thiazole structural motif.[1] This comparison highlights the transition from a chemical fragment to a clinical drug .

Comparative Profile: The Thiazole Lineage
FeatureSubject: (2,5-Dimethyl-1,3-thiazol-4-YL)methanol Comparator: Dasatinib (BMS-354825) Control: Staurosporine
Role Fragment / Synthetic IntermediateClinical Kinase Inhibitor (Approved)Pan-Kinase Inhibitor (Tool Compound)
Molecular Weight ~143.21 g/mol 488.01 g/mol 466.53 g/mol
Primary Target Non-specific (Low Affinity)BCR-ABL, SRC Family KinasesBroad Spectrum (PKC, CDK, etc.)[1]
Binding Mode Transient / Surface InteractionsATP-Competitor (Type I)ATP-Competitor (Type I)
Est.[1] IC50 > 100 µM (Inactive as standalone)< 1 nM (Highly Potent)< 10 nM (Highly Potent)
Key Structural Motif Thiazole Ring + Hydroxyl Group2-Aminothiazole (Hinge Binder)Indolocarbazole
Scientific Rationale

The subject molecule lacks the critical hydrogen bond donor/acceptor motifs required to anchor firmly into the kinase hinge region (the ATP-binding site).[1] However, it provides the hydrophobic core (the thiazole ring) that occupies the specificity pocket in larger inhibitors. Benchmarking it establishes the "baseline" affinity of the scaffold before functionalization.

Experimental Protocol: Kinase Activity Assay

To verify the performance of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol, use a luminescent ADP-detection assay (e.g., ADP-Glo™).[1] This protocol is self-validating by including both a positive control (Staurosporine) and a vehicle control.[1]

Materials
  • Kinase: Recombinant SRC or ABL1 kinase (0.2 µ g/well ).

  • Substrate: Poly-Glu-Tyr (4:1) peptide.[1]

  • ATP: Ultra-pure (10 µM final concentration).[1]

  • Test Compound: (2,5-Dimethyl-1,3-thiazol-4-YL)methanol (Dissolved in DMSO).[1]

  • Reference: Dasatinib (Specific) and Staurosporine (Broad).[1]

Step-by-Step Workflow
  • Preparation: Dilute (2,5-Dimethyl-1,3-thiazol-4-YL)methanol in DMSO to a stock of 10 mM. Prepare a serial dilution (100 µM down to 1 nM).

  • Reaction Assembly:

    • Add 5 µL Kinase Buffer to 384-well plate.[1]

    • Add 2.5 µL of Test Compound (or Control).[1]

    • Incubate for 10 min at RT (allows compound to access the binding pocket).[1]

  • Initiation: Add 2.5 µL ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.

  • Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Measure Luminescence (RLU).[1]

Data Interpretation (Self-Validation)[1]
  • Valid Assay: Staurosporine must show IC50 < 10 nM.[1]

  • Subject Result: (2,5-Dimethyl-1,3-thiazol-4-YL)methanol is expected to show minimal inhibition (RLU comparable to DMSO control) at concentrations < 10 µM.[1]

  • Significance: If inhibition is observed only at >100 µM, the molecule is confirmed as a Fragment with low Ligand Efficiency (LE), validating its use as a scaffold rather than a final drug.

Mechanism of Action: Structural Integration

The following diagram illustrates how the simple thiazole fragment evolves into a potent inhibitor within the drug discovery pipeline.

KinaseDiscoverycluster_mechanismStructural EvolutionFragment(2,5-Dimethyl-1,3-thiazol-4-YL)methanol(Fragment/Scaffold)ScreeningFragment Screening(NMR / SPR)Fragment->ScreeningHigh Concentration(>100 µM)HitValidated Hit(Weak Affinity)Screening->HitBinding DetectedOptimizationLead Optimization(Adding Hinge Binder)Hit->OptimizationFragment GrowingLeadPotent Inhibitor(e.g., Dasatinib Analog)Optimization->LeadIC50 < 10 nMMechanismThe Thiazole ring provideshydrophobic interactionsbut lacks H-bonds forhigh-affinity anchoring.

Figure 1: The evolutionary pathway of the thiazole scaffold from a simple alcohol fragment to a potent kinase inhibitor.

Technical Insights & Troubleshooting

Solubility & Stability
  • Solubility: The methanol group makes this fragment relatively polar compared to fully substituted inhibitors. It is highly soluble in DMSO and moderately soluble in aqueous buffers.

  • Oxidation Risk: The primary alcohol (-CH2OH) is susceptible to oxidation to the aldehyde or carboxylic acid in cellular assays involving high oxidative stress.[1] Always prepare fresh stocks to ensure the IC50 reflects the alcohol, not a metabolite.

Common Pitfalls
  • False Positives: At high concentrations (>100 µM), thiazole fragments can cause non-specific aggregation, sequestering the enzyme. Include 0.01% Triton X-100 in the assay buffer to prevent aggregator artifacts.

  • Interference: Unlike MTT, this molecule does not inherently interfere with colorimetric readouts, but it may compete with other substrates if used in metabolic assays (e.g., CYP450 inhibition).

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1][2][3] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1] Journal of Medicinal Chemistry. Link[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 122173, (2,5-Dimethyl-1,3-thiazol-4-yl)methanol." PubChem. Link

  • Mosmann, T. (1983).[4] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. (Reference for distinguishing MTT). Link

Orthogonal Methods for Confirming the Structure of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole rings are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Pramipexole (dopamine agonist). However, the synthesis of substituted thiazoles—particularly via the classical Hantzsch method—is prone to regioisomeric ambiguity. Misassignment of the nitrogen-alkylation site (2-aminothiazole vs. 2-imino-2,3-dihydrothiazole) or the orientation of substituents is a persistent risk that can derail Structure-Activity Relationship (SAR) studies.

This guide details an orthogonal structural elucidation strategy . It moves beyond standard 1D


H/

C NMR, which often fails to distinguish between isomeric forms due to similar magnetic environments, and establishes a triad of validation: Advanced Nitrogen-Detected NMR , Computational DFT-NMR , and Single Crystal X-Ray Diffraction .

The Structural Challenge: Hantzsch Synthesis Regioisomerism

The primary source of structural ambiguity arises during the condensation of


-haloketones with thioureas or thioamides. While the thermodynamic product is typically the aromatic 2-aminothiazole, acidic conditions or specific steric factors can stabilize the kinetic 2-imino-2,3-dihydrothiazole isomer (also known as the imino tautomer).
Mechanistic Divergence

The ambiguity stems from the initial nucleophilic attack. The sulfur atom is the most nucleophilic site, but subsequent cyclization can occur via the nitrogen attacking the ketone (forming the thiazole) or competing pathways leading to isomeric impurities.

Hantzsch_Isomerism Reagents Reagents: α-Haloketone + Thiourea Intermediate S-Alkylated Intermediate Reagents->Intermediate Nucleophilic Attack (S) Thiazole Isomer A: 2-Aminothiazole (Aromatic, Thermodynamic) Intermediate->Thiazole Cyclization (N-C4 bond) Imino Isomer B: 2-Imino-2,3-dihydrothiazole (Non-aromatic, Kinetic) Intermediate->Imino Alternative Cyclization (Steric/pH dependent)

Figure 1: Divergent pathways in Hantzsch synthesis leading to structural ambiguity.

Primary Method: N-HMBC Spectroscopy

Standard


C HMBC is often insufficient because the quaternary carbons in thiazoles have similar chemical shifts (~150-170 ppm) in both isomers. The 

N Heteronuclear Multiple Bond Correlation (HMBC)
is the definitive spectroscopic tool for this scaffold.
Why It Works
  • Chemical Shift Sensitivity: The pyrrole-like nitrogen (in 2-aminothiazole) and the pyridine-like nitrogen (in the thiazole ring) have drastically different

    
    N chemical shifts (often 
    
    
    
    ppm).
  • Connectivity:

    
    N-HMBC reveals long-range couplings (
    
    
    
    ) that definitively place protons relative to the nitrogen atoms.
Experimental Protocol: Natural Abundance N-HMBC

Objective: Detect


-

correlations without isotopic enrichment.
  • Sample Preparation:

    • Concentration: High concentration is required (>50 mg/mL recommended) due to the low natural abundance of

      
      N (0.37%).
      
    • Solvent: DMSO-

      
       is preferred to prevent proton exchange of labile NH groups, which would quench the correlation signal.
      
  • Instrument Setup:

    • Probe: Cryoprobe (preferred) or high-sensitivity broadband probe.

    • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgpndqf on Bruker).

  • Parameter Optimization:

    • Long-range delay (

      
      ):  Optimize for 
      
      
      
      Hz (approx. 50-60 ms).
    • Scans (NS): Minimum 128-256 scans for adequate S/N ratio.

  • Data Analysis:

    • 2-Aminothiazole: Expect a correlation between the ring nitrogen and the C4-proton (if present) or substituents on C4. The exocyclic

      
       protons will correlate with the ring carbon C2.
      
    • 2-Iminothiazoline: The ring nitrogen is protonated or alkylated. The

      
      N shift will move significantly upfield (shielded) compared to the aromatic pyridine-like nitrogen.
      

Orthogonal Method 1: DFT-GIAO NMR Prediction

When experimental NMR data is complex (e.g., rapid tautomeric exchange), computational chemistry provides a theoretical benchmark. Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method can predict chemical shifts for candidate structures to compare against experimental values.[1]

Workflow
  • Conformational Search: Generate conformers for both candidate isomers (Amine vs. Imine) using a force field (e.g., MMFF94).

  • Geometry Optimization:

    • Level of Theory: DFT B3LYP/6-311+G(d,p).

    • Solvation Model: IEFPCM or CPCM (matching the NMR solvent, e.g., DMSO).

  • NMR Calculation:

    • Method: GIAO method at the same level of theory (B3LYP/6-311+G(d,p) or mPW1PW91/6-311+G(d,p)).

    • Calculate Shielding Tensors (

      
      ) for 
      
      
      
      C and
      
      
      N.
  • Scaling & Correlation:

    • Convert isotropic shielding values to chemical shifts (

      
      ) using linear scaling factors derived from reference standards (e.g., TMS).
      
    • Metric: Calculate the Mean Absolute Error (MAE) between Experimental (

      
      ) and Calculated (
      
      
      
      ) shifts. The structure with the lowest MAE is the correct assignment.

Orthogonal Method 2: Single Crystal X-Ray Diffraction (SC-XRD)

While lower throughput, SC-XRD is the only method that provides absolute structural certainty, including stereochemistry.

Crystallization Strategy for Thiazoles

Thiazoles are often difficult to crystallize due to high solubility in organic solvents.

  • Vapor Diffusion: Dissolve the derivative in a minimal amount of semi-polar solvent (THF or DCM). Place in a closed chamber with a non-solvent (Pentane or Hexane).

  • Salt Formation: If the neutral molecule is an oil, treat with HCl or Picric acid to form a crystalline salt. Note: Ensure the acidic conditions do not induce isomerization.

Comparative Performance Guide

Feature1D NMR (

H/

C)
Advanced 2D NMR (

N-HMBC)
DFT-GIAO CalculationX-Ray Crystallography
Certainty Low (Ambiguous)High (Connectivity)High (Supportive)Absolute
Sample Req. < 5 mg> 50 mg (Natural Abundance)N/A (Computational)Single Crystal
Time MinutesHours (Overnight)Days (CPU time)Days to Weeks
Cost LowMediumLow (Software)High
Best For Routine PurityRegioisomer Confirmation Resolving Ambiguity Final Proof

Integrated Validation Workflow

To ensure scientific rigor ("Trustworthiness"), researchers should follow this decision tree. Do not rely on a single method if the structure is novel.

Validation_Workflow Start Synthesized Thiazole Derivative Step1 1. Standard 1H/13C NMR + HRMS Start->Step1 Decision1 Is Regiochemistry Unambiguous? Step1->Decision1 Step2 2. 15N-HMBC (Natural Abundance) Determine N-connectivity Decision1->Step2 No (Complex/Novel) Final Confirmed Structure Publishable Data Decision1->Final Yes (Simple analogs) Decision2 Ambiguity Resolved? Step2->Decision2 Step3A 3A. DFT-GIAO Calculation Compare MAE of shifts Decision2->Step3A No (Oils/Liquids) Step3B 3B. X-Ray Crystallography (If solid/crystalline) Decision2->Step3B No (Solids) Decision2->Final Yes Step3A->Final Step3B->Final

Figure 2: Integrated decision matrix for thiazole structural elucidation.

References

  • Magritek. "Can benchtop NMR detect 15N at natural abundance?" Magritek Application Notes. Link

  • Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."[2] Journal of the Chemical Society, Perkin Transactions 1, 1987.[2] Link

  • Loghmani-Khouzani, H., et al. "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles." Phosphorus, Sulfur, and Silicon, 2007.[3] Link

  • Kovacs, E., et al. "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction." Organic & Biomolecular Chemistry, 2025.[4] Link

  • Potapov, A., et al. "15N-Labelling and structure determination of adamantylated azolo-azines." Beilstein Journal of Organic Chemistry, 2017. Link

Sources

Comparing the antioxidant activity of different thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives represent a versatile class of heterocyclic compounds in medicinal chemistry, distinguished by their ability to act as multi-target antioxidants. Unlike simple phenolic antioxidants, thiazole scaffolds offer a "tunable" electronic environment where the sulfur and nitrogen atoms in the five-membered ring facilitate both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

This guide provides a technical comparison of three primary thiazole subclasses—Thiazole-Hydrazones , Thiazolidinones , and Benzothiazoles . It analyzes their structure-activity relationships (SAR), presents comparative IC50 data against standard controls (Trolox/Ascorbic Acid), and details validated experimental protocols for assessing their efficacy.

Structural Classes & SAR Analysis

The antioxidant potency of thiazole derivatives is rarely inherent to the thiazole ring alone but arises from its synergy with substituent groups. The thiazole ring acts as a pharmacophore carrier that modulates the lipophilicity and electronic distribution of attached antioxidant moieties (e.g., catechols, hydrazones).

The Three Pillars of Thiazole Antioxidants
SubclassCore CharacteristicPrimary MechanismKey SAR Insight
Thiazole-Hydrazones High Potency. Hybrid structures linking a thiazole ring to a phenolic system via a hydrazone (-CH=N-NH-) bridge.HAT & Chelation. The hydrazone hydrogen is acidic and easily donated; the nitrogen atoms chelate transition metals.The presence of a catechol (o-dihydroxy) group on the hydrazone side dramatically lowers Bond Dissociation Enthalpy (BDE), often surpassing Trolox in potency.
Thiazolidinones Stability & Versatility. Saturated variants (carbonyl at pos 4) often derived from thiosemicarbazones.SET. The carbonyl group influences the redox potential, making these effective electron donors in polar media.Substitution at Position 5 (methylene bridge) with arylidene groups creates conjugated systems that stabilize radical intermediates.
Benzothiazoles Multifunctionality. Fused benzene-thiazole rings.Radical Scavenging. More lipophilic; effective in lipid peroxidation models.Electron-donating groups (e.g., -NH2, -OH) at Position 6 of the benzothiazole ring are essential for significant antioxidant activity.
Visualization: Structure-Activity Logic

The following diagram illustrates the structural features required to maximize antioxidant activity in thiazole scaffolds.

SAR_Logic Core Thiazole Scaffold Pos2 Position 2: The Linker Core->Pos2 Pos4 Position 4: The Stabilizer Core->Pos4 Pos5 Position 5: Electronic Tuning Core->Pos5 Hydrazone Hydrazone Linker (-CH=N-NH-) High HAT Potential Pos2->Hydrazone Preferred Modification Phenyl Phenyl/Aryl Group Resonance Stabilization Pos4->Phenyl steric bulk & lipophilicity Catechol Catechol Moiety (3,4-dihydroxy) Max Radical Scavenging Hydrazone->Catechol Attaches to Activity Enhanced Antioxidant Activity (Low IC50) Hydrazone->Activity Metal Chelation Phenyl->Activity Delocalization Catechol->Activity Reduces BDE

Figure 1: Structural logic dictating the antioxidant efficacy of thiazole derivatives. Red nodes indicate critical high-impact modifications.

Comparative Performance Review

The following data aggregates experimental findings from recent literature, normalizing results to IC50 values (concentration required to scavenge 50% of radicals). Lower IC50 indicates higher potency.[1]

DPPH Radical Scavenging Data
Compound ClassSpecific DerivativeIC50 (µM)Reference Standard (Trolox/Ascorbic Acid)Relative Potency
Thiazole-Hydrazone Catechol-Hydrazinyl-Thiazole (CHT)~10.5 µM Trolox: ~33.2 µM3.1x More Potent
Thiazole-Carboxamide Derivative LMH6 (2,4-disubstituted)0.185 µM Trolox: 3.10 µM16x More Potent
Thiazolidinone 5-Arylidene-thiazolidin-4-one~28.2 µMAscorbic Acid: ~51.3 µM1.8x More Potent
Benzothiazole 6-Amino-benzothiazole derivative> 50 µMTrolox: ~15 µMLess Potent

Technical Interpretation:

  • Thiazole-Carboxamides (LMH6) exhibit exceptional potency due to the electron-withdrawing nature of the carboxamide group combined with electron-rich aryl substituents, facilitating rapid electron transfer (SET mechanism).

  • Hydrazones (CHT) outperform Trolox because the hydrazone bridge provides an additional site for hydrogen abstraction, effectively doubling the radical quenching capacity per molecule compared to a simple phenol.

  • Benzothiazoles generally lag in direct radical scavenging unless heavily substituted with hydroxyl groups, but they excel in cellular protection assays (not shown here) due to better membrane permeability.

Experimental Validation Protocols

To reproduce these results, researchers must adhere to strict protocols. The DPPH Assay is the industry standard for initial screening, but it is sensitive to solvent pH and light.

Protocol: DPPH Radical Scavenging Assay (Standardized)

Objective: Determine the IC50 of thiazole derivatives. Principle: Reduction of the stable purple radical DPPH• to the yellow hydrazine DPPH-H.

Reagents & Preparation[1][2][3][4][5]
  • DPPH Stock (0.1 mM): Dissolve 3.94 mg DPPH in 100 mL methanol. Critical: Prepare fresh and protect from light (amber bottle).

  • Sample Stock: Dissolve thiazole derivative in DMSO (if solubility is an issue) or Methanol to 1 mg/mL.

  • Control: Trolox or Ascorbic Acid prepared at identical concentrations.

Workflow Diagram

DPPH_Protocol cluster_QC Quality Control Start Start Prep Prepare Dilutions (10 - 200 µg/mL) Start->Prep Mix Mix 100µL Sample + 100µL DPPH Stock Prep->Mix Incubate Incubate 30 min @ 25°C (DARK) Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calc Calculate % Inhibition & IC50 Measure->Calc Blank Blank: MeOH + DPPH Measure->Blank Control Control: Trolox

Figure 2: Step-by-step workflow for the DPPH assay ensuring reproducibility.

Calculation

[6]
  • Plot % Inhibition (y-axis) vs. Concentration (x-axis).[1]

  • Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol: FRAP (Ferric Reducing Antioxidant Power)

Objective: Differentiate SET mechanism from HAT. Why use it? Some thiazoles (especially thiazolidinones) act primarily by electron donation rather than hydrogen transfer. DPPH does not fully capture this.

  • Reagent: Mix Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl3 (20 mM) in a 10:1:1 ratio.

  • Procedure: Mix 20 µL sample + 180 µL FRAP reagent. Incubate 30 min at 37°C.

  • Read: Absorbance at 593 nm.

  • Result: Express as Trolox Equivalents (TE).

Mechanistic Insights

Understanding how these molecules work is crucial for drug design.

  • Hydrogen Atom Transfer (HAT):

    • Dominant in Catechol-Hydrazinyl-Thiazoles .

    • The bond dissociation enthalpy (BDE) of the O-H bond is the limiting factor. Thiazoles with electron-donating groups (e.g., -CH3 at pos 4) destabilize the O-H bond, making H-abstraction easier.

    • Evidence: High activity in DPPH, low activity in FRAP (if no SET potential).

  • Single Electron Transfer (SET):

    • Dominant in Thiazole-Carboxamides and Thiazolidinones .

    • The molecule donates an electron to the radical cation. The ionization potential (IP) is the key predictor.

    • Evidence: Correlation between HOMO energy levels (calculated via DFT) and FRAP values.

  • Metal Chelation:

    • Unique to Hydrazones . The Nitrogen of the thiazole ring and the Nitrogen of the hydrazone bridge form a "pincer" that traps Fe2+ or Cu2+, preventing the Fenton reaction (generation of hydroxyl radicals).

References

  • Abdulrahman, B. S., et al. (2025).[7][8] "A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives." Chemical Review Letters. Link

  • Grozav, A., et al. (2021).[6] "A Review on Synthesis and Biological Activity of Thiazole and its Derivatives." International Journal of Pharmaceutical Sciences Review and Research. Link

  • Popiołek, L., et al. (2025). "Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties."[9] PubMed Central. Link

  • Moldovan, C., et al. (2025). "Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds." International Journal of Molecular Sciences. Link

  • Pîrnău, A., et al. (2021). "Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative." Antioxidants.[1][2][4][6][7][8][10][11][12][13][14] Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives." BenchChem Protocols. Link

Sources

Safety Operating Guide

Navigating the Disposal of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial searches for "(2,5-Dimethyl-1,3-thiazol-4-YL)methanol" did not yield a specific Safety Data Sheet (SDS) or CAS number. However, extensive data is available for a closely related and commercially available compound, {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol (CAS Number: 78441-69-7) . This guide will focus on the proper disposal procedures for this specific compound, assuming it is the substance of interest for researchers in this field. It is imperative to always verify the identity and associated hazards of any chemical before handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol, tailored for researchers, scientists, and drug development professionals. As Senior Application Scientists, we recognize the critical importance of not just utilizing chemical entities in discovery but also ensuring their safe and compliant management throughout their lifecycle.

Hazard Assessment and Characterization

Understanding the inherent risks of a compound is the foundational step in its safe disposal. Based on available data, {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

  • Hazardous to the Aquatic Environment, Long-term Hazard (H411): Toxic to aquatic life with long-lasting effects[1].

The methanol group in the molecule also suggests potential toxicity associated with methanol itself, which can be harmful if ingested, inhaled, or absorbed through the skin[2].

Table 1: Hazard and Precautionary Information

Hazard StatementGHS CodePrecautionary Statements (Disposal Focused)GHS Codes
Causes skin irritationH315P264: Wash hands thoroughly after handling.P264
Causes serious eye irritationH319P280: Wear protective gloves/protective clothing/eye protection/face protection.P280
May cause respiratory irritationH335P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P261
Toxic to aquatic life with long lasting effectsH411P273: Avoid release to the environment.P273
--P391: Collect spillage.P391
--P501: Dispose of contents/container in accordance with local/regional/national/international regulations.P501

Personal Protective Equipment (PPE) and Handling Precautions

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol for disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or aerosols.

Always wash hands thoroughly after handling the chemical, even if gloves were worn[3].

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.

  • Neutralization (if applicable and safe): Due to the basic nature of the dimethylamino group, a weak acid might be used for neutralization after initial absorption, but this should only be performed by trained personnel with a clear understanding of the reaction.

  • Collection: Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents dangerous reactions with incompatible chemicals and ensures the waste is sent to the appropriate treatment facility.

  • Procedure:

    • Collect all waste containing {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol (e.g., unused reagent, reaction residues, contaminated materials) in a dedicated, compatible, and clearly labeled hazardous waste container.

    • The container should be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol and its CAS Number: 78441-69-7 . Also, include the approximate concentration and any other components in the waste mixture.

Step 2: Temporary Storage in the Laboratory

  • Rationale: Safe temporary storage minimizes the risk of spills, exposure, and environmental release within the laboratory.

  • Procedure:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • This area should be away from ignition sources and incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.

Step 3: Arrange for Professional Disposal

  • Rationale: Hazardous waste must be disposed of by a licensed and certified hazardous waste management company to ensure compliance with all local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all internal procedures for waste manifest documentation and handover.

Step 4: Decontamination of Empty Containers

  • Rationale: "Empty" containers that held hazardous chemicals must be properly decontaminated before they can be considered non-hazardous.

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

    • After thorough rinsing and drying, the container can typically be disposed of as regular laboratory glassware or plastic, with the label defaced. Always confirm this procedure with your institution's EHS guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol.

DisposalWorkflow Disposal Workflow for {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation ({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill start->spill collect Collect in Labeled Hazardous Waste Container ppe->collect storage Store in Satellite Accumulation Area collect->storage ehs Contact EHS for Pickup storage->ehs transport Licensed Waste Hauler Transports to Facility ehs->transport facility Treatment/Disposal at Certified Facility transport->facility contain Contain with Absorbent Material spill->contain collect_spill Collect as Hazardous Waste contain->collect_spill collect_spill->storage

Caption: Decision workflow for handling and disposing of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol.

References

  • PubChem. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • Global Product Strategy. (2015). Safety Summary: Methanol. [Link]

  • U.S. Environmental Protection Agency. (2022). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.